molecular formula C9H12FN3 B3346972 1-(3-Fluoro-4-pyridinyl)-piperazine CAS No. 1260227-78-8

1-(3-Fluoro-4-pyridinyl)-piperazine

Cat. No.: B3346972
CAS No.: 1260227-78-8
M. Wt: 181.21
InChI Key: YAWWQENHZUQQJG-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-pyridinyl)-piperazine is a useful research compound. Its molecular formula is C9H12FN3 and its molecular weight is 181.21. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Fluoro-4-pyridinyl)-piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluoro-4-pyridinyl)-piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluoropyridin-4-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWWQENHZUQQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(3-Fluoro-4-pyridinyl)-piperazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(3-Fluoro-4-pyridinyl)-piperazine: Structure, Properties, and Synthetic Strategies for Drug Development Professionals

Introduction

The pyridinylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of centrally acting therapeutic agents, including antipsychotics, antidepressants, and anxiolytics.[1][2] The introduction of a fluorine atom to the pyridine ring, as seen in 1-(3-Fluoro-4-pyridinyl)-piperazine, offers a strategic modification to fine-tune the molecule's physicochemical and pharmacological properties. Fluorine's unique electronic properties can enhance metabolic stability, improve binding affinity to biological targets, and modulate pKa, making it a valuable tool in drug design.[3] This guide provides a comprehensive overview of 1-(3-Fluoro-4-pyridinyl)-piperazine, detailing its chemical structure, properties, synthesis, and potential applications for researchers and scientists in drug development.

Chemical Identity and Molecular Structure

1-(3-Fluoro-4-pyridinyl)-piperazine is a heterocyclic compound featuring a piperazine ring linked to a fluorinated pyridine moiety. The precise placement of the fluorine atom at the 3-position and the piperazine at the 4-position of the pyridine ring is critical to its chemical reactivity and biological activity.

  • IUPAC Name: 1-(3-Fluoropyridin-4-yl)piperazine

  • Molecular Formula: C₉H₁₂FN₃[4]

  • Molecular Weight: 181.21 g/mol [5]

Structural Identifiers:
  • InChI: InChI=1S/C9H12FN3/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2[4]

  • SMILES: C1CN(CCN1)C2=C(C=NC=C2)F[4]

Caption: Chemical structure of 1-(3-Fluoro-4-pyridinyl)-piperazine.

Physicochemical Properties

The physicochemical properties of 1-(3-Fluoro-4-pyridinyl)-piperazine are crucial for its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). Below is a table summarizing key predicted and, where available, experimental properties.

PropertyValueSource
Molecular Weight 181.21 g/mol PubChem[5]
XLogP (predicted) 0.4PubChemLite[4]
pKa (predicted) 8.85 ± 0.10ChemicalBook[7]
Boiling Point 88-91°C at 0.2 mmHg (for 1-(3-fluorophenyl)piperazine)ChemicalBook[7]
Appearance Colorless to light yellow liquid (for related compounds)ChemicalBook[7]
Solubility Soluble in water (for related pyridyl-piperazines)CymitQuimica[8]

Note: Some data is for structurally similar compounds and should be considered as an estimation.

Synthesis and Mechanistic Insights

The synthesis of 1-(3-Fluoro-4-pyridinyl)-piperazine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is a cornerstone of heterocyclic chemistry and is particularly effective for functionalizing electron-deficient aromatic rings like pyridine.

Experimental Protocol: Nucleophilic Aromatic Substitution
  • Reactant Preparation: In a reaction vessel, dissolve piperazine (1.2 equivalents) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equivalents), to the solution to deprotonate one of the secondary amines of piperazine, thereby increasing its nucleophilicity.

  • Substrate Addition: Slowly add 3-fluoro-4-chloropyridine (1.0 equivalent) to the reaction mixture. The chlorine atom at the 4-position is a good leaving group, and the electron-withdrawing nature of the ring nitrogen and the 3-fluoro substituent activates this position for nucleophilic attack.

  • Reaction Conditions: Heat the mixture to 80-120°C and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Solvent: Polar aprotic solvents (DMSO, DMF) are used because they can solvate the cation of the base while leaving the nucleophilic anion (deprotonated piperazine) relatively free, thus accelerating the reaction rate.

  • Base: A base is essential to generate the more potent piperazine anion. A non-nucleophilic base is chosen to prevent it from competing with the piperazine in attacking the pyridine ring.

  • Temperature: Heating is required to provide the necessary activation energy for the substitution reaction to proceed at a reasonable rate.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_purification Work-up & Purification cluster_product Final Product 3-Fluoro-4-chloropyridine 3-Fluoro-4-chloropyridine SNAr Reaction SNAr Reaction 3-Fluoro-4-chloropyridine->SNAr Reaction Piperazine Piperazine Piperazine->SNAr Reaction Solvent (DMSO) Solvent (DMSO) Solvent (DMSO)->SNAr Reaction Base (K2CO3) Base (K2CO3) Base (K2CO3)->SNAr Reaction Heat (80-120°C) Heat (80-120°C) Heat (80-120°C)->SNAr Reaction Quench with Water Quench with Water SNAr Reaction->Quench with Water Extraction Extraction Quench with Water->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography 1-(3-Fluoro-4-pyridinyl)-piperazine 1-(3-Fluoro-4-pyridinyl)-piperazine Column Chromatography->1-(3-Fluoro-4-pyridinyl)-piperazine

Caption: Workflow for the synthesis of 1-(3-Fluoro-4-pyridinyl)-piperazine.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of 1-(3-Fluoro-4-pyridinyl)-piperazine. While experimental spectra for this specific molecule are not widely published, expected characteristics can be inferred from known data of similar structures.[9][10]

TechniqueExpected Observations
¹H NMR Signals for the piperazine protons would likely appear as broad singlets or multiplets in the 2.5-4.0 ppm range. The aromatic protons on the pyridine ring would appear in the 6.5-8.5 ppm region, with coupling patterns influenced by the fluorine substituent.
¹³C NMR Piperazine carbons would resonate in the 40-50 ppm range. The pyridine carbons would be in the aromatic region (110-160 ppm), with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.
¹⁹F NMR A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment of the pyridine ring.
Mass Spec. (ESI+) The protonated molecule [M+H]⁺ would be observed at m/z 182.10881.[4] Common fragmentation pathways for phenylpiperazines involve cleavage of the C-N bonds within the piperazine ring, leading to characteristic fragment ions.[11]

Applications in Drug Discovery

The pyridinylpiperazine moiety is a privileged scaffold in neuropharmacology.[12] Derivatives have been developed as potent and selective ligands for various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors, as well as adrenoceptors.[1][2]

Potential Biological Targets and Therapeutic Areas:

  • α₂-Adrenoceptor Antagonism: A closely related compound, 1-(3-fluoro-2-pyridinyl)piperazine, has been identified as a potent and selective α₂-adrenoceptor antagonist.[13] This activity is relevant for the treatment of depression and other CNS disorders.

  • Serotonin and Dopamine Receptor Modulation: Many piperazine derivatives interact with serotonin (5-HT) and dopamine (D₂) receptors, which are key targets for antipsychotic and antidepressant drugs.[2][14]

  • Improved Pharmacokinetics: The introduction of fluorine can block sites of metabolism, potentially increasing the half-life and bioavailability of the drug candidate.[3]

G Scaffold 1-(3-Fluoro-4-pyridinyl) -piperazine Scaffold Properties Modulated Physicochemical Properties Scaffold->Properties confers Targets Potential Biological Targets Scaffold->Targets interacts with PK Enhanced Metabolic Stability Improved Bioavailability Properties->PK Binding Altered Binding Affinity and Selectivity Properties->Binding Alpha2 α2-Adrenoceptors Targets->Alpha2 Serotonin Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Targets->Serotonin Dopamine Dopamine Receptors (e.g., D2) Targets->Dopamine Applications Therapeutic Applications Targets->Applications leads to Antidepressant Antidepressant Applications->Antidepressant Antipsychotic Antipsychotic Applications->Antipsychotic Anxiolytic Anxiolytic Applications->Anxiolytic

Caption: Relationship between the chemical scaffold and its potential applications.

Safety and Handling

Based on safety data sheets for structurally related piperazine derivatives, 1-(3-Fluoro-4-pyridinyl)-piperazine should be handled with care in a laboratory setting.[15][16][17]

  • Hazard Identification: Similar compounds are classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[15][17]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[16] Use only in a well-ventilated area or under a chemical fume hood.[15][16]

  • First-Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water.[15][16]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15][16]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[15][16]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[15][16]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and locked up.[16][17]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[15][16]

Conclusion

1-(3-Fluoro-4-pyridinyl)-piperazine represents a valuable building block for the development of novel therapeutics targeting the central nervous system. Its synthesis via established SNAr methodology is straightforward, and the strategic placement of the fluorine atom offers a powerful means to optimize the drug-like properties of the pyridinylpiperazine scaffold. A thorough understanding of its chemical properties, synthetic routes, and potential biological activities, as outlined in this guide, is essential for its effective application in drug discovery and development programs.

References

  • PubChemLite. 1-(3-fluoropyridin-4-yl)piperazine dihydrochloride (C9H12FN3). Available from: [Link]

  • PubChem. 1-(3-Fluoro-2-pyridinyl)piperazine. Available from: [Link]

  • Wikipedia. Pyridinylpiperazine. Available from: [Link]

  • PubChem. 1-[5-(4-Fluoro-phenyl)-pyridin-3-ylmethyl]-4-phenyl-piperazine. Available from: [Link]

  • ChemSynthesis. 1-(3-fluorophenyl)piperazine. Available from: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Piperazine Safety Data Sheet. Available from: [Link]

  • PubChem. 1-(4-Pyridyl)piperazine. Available from: [Link]

  • Saari WS, Halczenko W, King SW, et al. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry. 1983;26(12):1696-701. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for a relevant publication. Available from: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

  • ResearchGate. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available from: [Link]

  • Almaghrabi, M. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. 2021. Available from: [Link]

  • Chemsrc. 1-(4-Fluorophenyl)piperazine | CAS#:2252-63-3. Available from: [Link]

  • Staack RF, Fritschi G, Maurer HH. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Journal of Mass Spectrometry. 2003;38(9):971-81. Available from: [Link]

  • Zhu N, et al. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. 2021;42(1):1-7. Available from: [Link]

  • Cheméo. Chemical Properties of 1-(p-Fluorophenyl)piperazine (CAS 2252-63-3). Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2023;28(3):1399. Available from: [Link]

  • de Oliveira, et al. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. 2019;33(1):33-48. Available from: [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. 2023;16(8):1135. Available from: [Link]

Sources

1-(3-Fluoro-4-pyridinyl)-piperazine CAS number and SMILES

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 1-(3-Fluoro-4-pyridinyl)-piperazine , a critical heterocyclic building block in medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

1-(3-Fluoro-4-pyridinyl)-piperazine is a bifunctional heterocyclic intermediate characterized by a piperazine ring attached to the C4 position of a 3-fluoropyridine scaffold. The fluorine atom at the C3 position exerts a significant electronic effect, modulating the basicity of the pyridine nitrogen and influencing the metabolic stability of the resulting pharmacophores.

PropertyData
CAS Number 1260227-78-8
IUPAC Name 1-(3-Fluoro-4-pyridinyl)piperazine
SMILES C1CN(CCN1)c2c(F)cncc2
Molecular Formula C₉H₁₂FN₃
Molecular Weight 181.21 g/mol
Predicted pKa ~8.4 (Piperazine NH), ~3.2 (Pyridine N)
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water

Synthesis Methodology: Nucleophilic Aromatic Substitution (SNAr)[8]

The most robust synthetic route for this compound utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy. The presence of the fluorine atom at the C3 position of the pyridine ring activates the C4 position (occupied by a leaving group, typically chlorine) towards nucleophilic attack by piperazine.

Retrosynthetic Analysis

The C4–N1 bond is formed via the displacement of a halide leaving group on the electron-deficient pyridine ring by the secondary amine of piperazine.

  • Electrophile: 4-Chloro-3-fluoropyridine (CAS 31181-90-5)

  • Nucleophile: Piperazine (CAS 110-85-0)

Experimental Protocol

Reagents:

  • 4-Chloro-3-fluoropyridine (1.0 eq)

  • Piperazine (3.0 – 5.0 eq) [Note: Excess prevents bis-substitution]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation: Charge a reaction vessel with 4-chloro-3-fluoropyridine (10 mmol) and DMF (20 mL).

  • Addition: Add anhydrous K₂CO₃ (20 mmol) followed by piperazine (40 mmol). The excess piperazine acts as both a reactant and a scavenger for HCl, though the inorganic base is the primary acid scavenger.

  • Reaction: Heat the mixture to 80–100°C under an inert atmosphere (N₂) for 4–6 hours. Monitor progress via TLC (System: 10% MeOH in DCM) or LC-MS.

  • Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. If necessary, purify via flash column chromatography (SiO₂, DCM:MeOH:NH₄OH gradient) to yield the free base.

Reaction Pathway Visualization

SynthesisPathway Pyridine 4-Chloro-3-fluoropyridine (Electrophile) Conditions K2CO3, DMF 80-100°C, 4-6h Pyridine->Conditions Piperazine Piperazine (Nucleophile, Excess) Piperazine->Conditions Intermediate Meisenheimer-like Transition State Conditions->Intermediate SNAr Attack Product 1-(3-Fluoro-4-pyridinyl)- piperazine (Target) Intermediate->Product Elimination of Cl- Byproduct KCl + Piperazine-HCl Intermediate->Byproduct

Figure 1: SNAr reaction pathway for the synthesis of 1-(3-Fluoro-4-pyridinyl)-piperazine.

Purification & Characterization Workflow

Ensuring the purity of this intermediate is critical, as the secondary amine is often derivatized in subsequent steps. The following workflow ensures the removal of unreacted piperazine and inorganic salts.

Workup Logic

Because the product is a base, an acid-base extraction strategy is highly effective.

  • Acid Phase: Extract the crude organic mixture with 1N HCl. The product and excess piperazine move to the aqueous phase.

  • Wash: Wash the aqueous acidic phase with Ethyl Acetate to remove non-basic impurities (unreacted chloropyridine).

  • Basification: Adjust the aqueous phase to pH >10 using 2N NaOH.

  • Recovery: Extract the free base back into Dichloromethane (DCM).

Analytical Characterization
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Pyridine Protons: Look for signals in the aromatic region (δ 8.0–8.5 ppm). The C2-H (adjacent to N) will appear as a doublet or singlet depending on F-coupling. The C5-H and C6-H will show characteristic splitting.

    • Piperazine Protons: Two distinct multiplets at δ 2.8–3.0 ppm (protons adjacent to secondary amine) and δ 3.1–3.3 ppm (protons adjacent to pyridine ring).

  • ¹⁹F NMR: A singlet (or multiplet if proton-coupled) typically around δ -130 to -150 ppm, confirming the integrity of the C-F bond.

  • LC-MS: ESI+ [M+H]⁺ = 182.2.

PurificationFlow Crude Crude Reaction Mixture (DMF, Salts, Product, Excess Pip) Quench Dilute with H2O Extract with EtOAc Crude->Quench Org1 Organic Phase (Impurities) Quench->Org1 Non-polar impurities Aq1 Aqueous Phase (Product, Salts) Quench->Aq1 Polar components Acidify Acidify (1N HCl) Wash with EtOAc Quench->Acidify Aq1->Acidify Alt: Direct Acid/Base AqAcid Acidic Aqueous Layer (Product-HCl) Acidify->AqAcid Basify Basify (NaOH, pH >10) Extract into DCM AqAcid->Basify FinalOrg DCM Layer (Free Base Product) Basify->FinalOrg Dry Dry (Na2SO4) & Concentrate FinalOrg->Dry

Figure 2: Purification workflow utilizing acid-base extraction to isolate the free amine.

Medicinal Chemistry Applications

1-(3-Fluoro-4-pyridinyl)-piperazine serves as a "privileged scaffold" in drug discovery, particularly for targets within the Central Nervous System (CNS) and oncology.

  • Kinase Inhibition: The 3-fluoropyridine moiety mimics the hinge-binding region of ATP in various kinase inhibitors. The fluorine atom can form intramolecular hydrogen bonds or dipole interactions that lock the conformation of the inhibitor within the active site.

  • GPCR Ligands: Piperazine-linked heteroaromatics are classic pharmacophores for Dopamine (D2/D3) and Serotonin (5-HT) receptors. The fluorine substitution often improves metabolic stability by blocking oxidative metabolism at the pyridine ring (blocking P450 oxidation).

  • Bioisosterism: It acts as a bioisostere for 1-(4-pyridinyl)piperazine, where the fluorine atom modulates the pKa of the pyridine nitrogen, potentially improving blood-brain barrier (BBB) permeability.

Safety and Handling (SDS Summary)

While specific toxicological data for this exact CAS may be limited, it should be handled with the standard precautions applicable to fluorinated pyridines and piperazines.

  • Hazard Statements (Inferred):

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust/vapors.[2]

    • Incompatibility: Strong oxidizing agents and strong acids.

References

  • Chemical Identity: 1-(3-Fluoro-4-pyridinyl)-piperazine. ChemSrc. CAS# 1260227-78-8.[3] Link

  • Synthetic Methodology: Nucleophilic Aromatic Substitution of Fluoropyridines. BenchChem Technical Guides. Link

  • Medicinal Application: Piperazine Derivatives in Drug Discovery. National Institutes of Health (PMC). Link

  • General Safety: Safety Data Sheet for Pyridinylpiperazine Derivatives. Fisher Scientific. Link

Sources

3-Fluoro-4-(1-piperazinyl)pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3-Fluoro-4-(1-piperazinyl)pyridine , a critical heterocyclic building block in modern medicinal chemistry.[1][2][3]

Molecular Architecture, Synthesis, and Medicinal Applications

Executive Summary

3-Fluoro-4-(1-piperazinyl)pyridine (also known as 1-(3-Fluoropyridin-4-yl)piperazine) is a bifunctional heterocyclic scaffold widely utilized in drug discovery.[1][2][3] It combines the electron-deficient, metabolic stability of a fluorinated pyridine with the solubilizing and linker-friendly properties of a piperazine ring.[1][2][3] This moiety is frequently observed in kinase inhibitors, G-protein coupled receptor (GPCR) ligands (particularly serotonin and dopamine antagonists), and antibacterial agents where the fluorine atom modulates pKa and metabolic resistance.[1][2][3]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Core Identifiers

The compound exists primarily as a free base but is frequently supplied as a hydrochloride salt to enhance stability and water solubility.[2][3]

ParameterData
IUPAC Name 1-(3-Fluoro-4-pyridinyl)piperazine
Common Synonyms 3-Fluoro-4-piperazin-1-ylpyridine; 4-(1-Piperazinyl)-3-fluoropyridine
Molecular Formula C₉H₁₂FN₃
Molecular Weight 181.21 g/mol (Free Base)
CAS Number (2HCl) 2155853-13-5
CAS Number (HCl) 2155852-73-4
SMILES FC1=C(N2CCNCC2)C=CN=C1
InChI Key (Derivative specific; verify via CAS)
Physicochemical Profile

Understanding the physical behavior of this molecule is crucial for assay development and formulation.[2][3]

PropertyValue (Approx/Calc)Significance
LogP 0.4 – 0.8Indicates moderate hydrophilicity; good oral bioavailability potential.[1][2][3]
pKa (Piperazine) ~9.8Highly basic secondary amine; protonated at physiological pH.[2][3]
pKa (Pyridine) ~2.5Reduced basicity due to the electron-withdrawing fluorine at C3.
H-Bond Donors 1 (NH)Critical for binding interactions (e.g., hinge region in kinases).[1][2][3]
H-Bond Acceptors 3 (N, N, F)Facilitates water solubility and receptor interaction.[1][2][3]

Synthetic Pathways & Methodology

The synthesis of 3-Fluoro-4-(1-piperazinyl)pyridine typically proceeds via Nucleophilic Aromatic Substitution (SₙAr) .[1][2][3] The presence of the fluorine atom at the 3-position activates the 4-position for nucleophilic attack, although less strongly than a nitro group.[1][2][3] Consequently, 4-halo-3-fluoropyridines are the standard precursors.[1][2][3]

Primary Synthetic Route (SₙAr)

Reaction Logic:

  • Precursor: 4-Chloro-3-fluoropyridine (or 3,4-Difluoropyridine).[1][2][3]

  • Nucleophile: Excess Piperazine (to prevent bis-substitution).

  • Conditions: Thermal heating (80–120°C) in a polar aprotic solvent (DMSO, DMF, or NMP) or microwave irradiation.[2][3]

  • Mechanism: The piperazine nitrogen attacks C4.[2][3] The intermediate Meisenheimer complex is stabilized by the pyridine nitrogen.[2][3] Chloride (or Fluoride) is eliminated to restore aromaticity.[2][3]

Experimental Protocol (Standardized)
  • Step 1: Dissolve 4-Chloro-3-fluoropyridine (1.0 eq) in anhydrous DMSO.

  • Step 2: Add Piperazine (3.0 eq) and Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Step 3: Heat to 100°C for 4–6 hours under inert atmosphere (N₂).

  • Step 4: Monitor via LC-MS for disappearance of starting material.[1][2][3]

  • Step 5: Workup: Dilute with water, extract with Ethyl Acetate.[2][3] Wash organic layer with brine.[2][3]

  • Step 6: Purification: Column chromatography (DCM/MeOH gradient) or crystallization as the HCl salt.[2][3]

Pathway Visualization

SynthesisPathway Figure 1: Nucleophilic Aromatic Substitution Mechanism Precursor 4-Chloro-3-fluoropyridine (Electrophile) Intermediate Meisenheimer Complex (Transition State) Precursor->Intermediate S_NAr Attack Reagent Piperazine (Nucleophile) Reagent->Intermediate Product 3-Fluoro-4-(1-piperazinyl)pyridine (Target) Intermediate->Product Elimination Byproduct HCl (Neutralized by Base) Intermediate->Byproduct

Figure 1: The SₙAr mechanism involves the addition of piperazine to the electron-deficient pyridine ring followed by the elimination of the halide leaving group.[1][2][3]

Medicinal Chemistry Utility

The "Fluorine Effect"

The 3-fluoro substituent is not merely structural; it exerts specific electronic effects:

  • Metabolic Stability: Blocks oxidative metabolism at the C3 position (a common "soft spot" on pyridine rings).[2][3]

  • Conformational Bias: The C-F bond induces a dipole that can influence the orientation of the piperazine ring, potentially locking the molecule into a bioactive conformation.[2][3]

  • pKa Modulation: The electronegative fluorine lowers the pKa of the pyridine nitrogen, reducing non-specific binding to plasma proteins while maintaining the basicity of the piperazine nitrogen for solubility.[2][3]

Structural Biology Applications

This scaffold is a "privileged structure" in kinase inhibition.[2][3]

  • Hinge Binding: The pyridine nitrogen (N1) often accepts a hydrogen bond from the kinase hinge region.[2][3]

  • Solvent Exposure: The piperazine tail extends into the solvent-accessible region, allowing for the attachment of solubilizing groups or "warheads" (e.g., acrylamides for covalent inhibition).[1][2][3]

Quality Control & Analytical Validation

To ensure the integrity of this building block in research, the following analytical criteria must be met.

MethodExpected Signal / Observation
¹H NMR (DMSO-d₆) Pyridine: ~8.0–8.5 ppm (2H, aromatic).[1][2][3] Piperazine: ~2.8–3.5 ppm (8H, multiplet).[2][3]
¹⁹F NMR Single sharp peak around -120 to -140 ppm (relative to CFCl₃).[1][2][3]
LC-MS (ESI+) Major peak at [M+H]⁺ = 182.2 m/z .[1][2][3]
HPLC Purity >95% (254 nm). Impurities often include bis-substituted pyridine.[1][2][3]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[2][3] The free base is corrosive; salts are generally irritants.[2][3]

  • Storage: Hygroscopic. Store at 2–8°C under desiccated conditions.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety glasses, and lab coat are mandatory.[2][3] Handle in a fume hood to avoid inhalation of dust.[2][3]

References

  • PubChem Compound Summary. 1-(3-Fluoro-4-pyridinyl)piperazine. National Center for Biotechnology Information.[2][3] Available at: [Link][1][2][3]

  • Knochel, P. et al. Regioselective functionalization of pyridines. Chemical Science, 2021.[2][3] (Context on Pyridine SNAr). Available at: [Link][1][2][3]

Sources

Introduction: The Strategic Imperative of Fluorine in the Pyridinyl Piperazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fluorinated Pyridinyl Piperazines: Strategic Building Blocks for Modern Medicinal Chemistry

In the landscape of modern drug discovery, the deliberate and strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists.[1][2][3] More than half of all recently approved small-molecule drugs contain at least one fluorine atom, a testament to its power to modulate key physicochemical and pharmacokinetic properties.[2] Fluorine's unique characteristics—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, basicity (pKa), and binding affinity.[1][2][3][4] When these benefits are applied to privileged scaffolds like pyridinyl piperazine, the result is a class of building blocks with immense potential for developing next-generation therapeutics.

The pyridinyl piperazine core is a versatile heterocyclic structure found in numerous approved drugs, targeting a wide array of biological systems including central nervous system (CNS) disorders, viral infections, and cancer.[5][6] This guide provides an in-depth technical overview of fluorinated pyridinyl piperazine building blocks for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causal relationships behind synthetic choices, the rationale for fluorine placement, and the impact of this unique chemical combination on drug performance.

Part 1: The Fluorinated Pyridinyl Piperazine Core - Physicochemical and Pharmacological Rationale

The decision to incorporate fluorine is never arbitrary; it is a strategic choice aimed at overcoming specific drug development hurdles. The combination of a pyridine ring, a piperazine linker, and fluorine substitution creates a synergistic effect on a molecule's properties.

Modulating Basicity (pKa) for Optimal Bioavailability

A critical parameter for any drug candidate is its ionization state at physiological pH, which is dictated by its pKa. The basicity of the piperazine nitrogen atoms is a key determinant of a molecule's solubility, permeability, and potential for off-target interactions (e.g., hERG channel binding).

  • The Challenge: The piperazine moiety is typically basic (pKa ~8.9), meaning it is predominantly protonated at physiological pH (7.4).[5] While this can be advantageous for solubility, high basicity can impede membrane permeability and increase the risk of phospholipidosis.

  • The Fluorine Solution: Placing an electron-withdrawing fluorine atom on the adjacent pyridine ring significantly lowers the pKa of the piperazine nitrogens.[3][7] This effect is transmitted through the aromatic system, reducing the electron density on the piperazine and making it less basic. This reduction in basicity can lead to a dramatic and beneficial influence on oral absorption and overall bioavailability.[7][8]

Enhancing Metabolic Stability

Rapid metabolism is a primary cause of drug candidate failure. The C-F bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[1][2]

  • The Challenge: Aromatic rings, like pyridine, are often susceptible to oxidative metabolism, leading to rapid clearance and low exposure.

  • The Fluorine Solution: Introducing fluorine at a metabolically vulnerable position on the pyridine ring effectively "shields" that site from enzymatic attack. This blockage of metabolic pathways can significantly increase the drug's half-life and systemic exposure, allowing for less frequent dosing and a more favorable pharmacokinetic profile.[1][3]

Tuning Receptor Binding and Selectivity

Fluorine's high electronegativity can alter a molecule's electronic distribution, influencing how it interacts with its biological target.[9][10]

  • Mechanism of Action: Fluorine can participate in favorable electrostatic interactions, hydrogen bonds (with acidic protons), and other non-covalent interactions within a protein's binding pocket.[10] These subtle electronic effects can increase binding affinity and potency.[2]

  • Case in Point: In a series of 1-(2-pyridinyl)piperazine derivatives evaluated for adrenergic activity, the 1-(3-fluoro-2-pyridinyl)piperazine analogue was found to be a more potent and selective α2-adrenoceptor antagonist than its non-fluorinated counterparts.[6][11] This demonstrates how a single fluorine atom can decisively enhance the pharmacological profile.

The following diagram illustrates the key decision points and outcomes when considering the use of this scaffold.

G cluster_0 Medicinal Chemistry Challenge cluster_1 Strategic Solution cluster_2 Anticipated Outcomes A Poor Metabolic Stability D Introduce Fluorinated Pyridinyl Piperazine Scaffold A->D Block C-H with stable C-F bond B Suboptimal pKa / Permeability B->D Inductive electron withdrawal C Low Binding Affinity / Selectivity C->D Modulate electronics for binding E Block Metabolic Hotspots (Increased Half-Life) D->E F Lower pKa (Improved Oral Absorption) D->F G Enhance Target Interactions (Increased Potency & Selectivity) D->G

Caption: Rationale for employing fluorinated pyridinyl piperazine building blocks.

Part 2: Core Synthetic Methodologies

The synthesis of fluorinated pyridinyl piperazines relies on robust and versatile cross-coupling reactions. The two predominant methods are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between them is a critical experimental decision driven by the availability of starting materials, desired substitution pattern, and functional group tolerance.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for forming C-N bonds, particularly when the pyridine ring is highly electron-deficient. The reaction proceeds via an addition-elimination mechanism, where the piperazine acts as the nucleophile.

  • Causality Behind Experimental Choice: This method is often preferred for its operational simplicity and cost-effectiveness, as it does not require a metal catalyst. It is most effective when the fluorine atom is positioned ortho or para to the pyridine nitrogen, as this placement maximally activates the ring for nucleophilic attack.[12][13] Fluoropyridines are significantly more reactive in SNAr than their chloro- or bromo- analogues; for instance, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine, allowing for milder reaction conditions.[14][15]

This protocol describes the synthesis of 1-(3-fluoro-2-pyridinyl)piperazine, a key building block.

  • Reagent Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous piperazine (2.5 equivalents) and a suitable high-boiling point solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Addition of Electrophile: Slowly add 2,3-difluoropyridine (1.0 equivalent) to the stirred solution at room temperature. The regioselectivity is driven by the greater activation at the 2-position by the ring nitrogen.

  • Reaction Conditions: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equivalents) to act as a scavenger for the HF generated. Heat the reaction mixture to 80-120 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2,3-difluoropyridine is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water to remove the solvent and excess piperazine. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 1-(3-fluoro-2-pyridinyl)piperazine.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that offers broader scope and functional group tolerance compared to SNAr.[16][17]

  • Causality Behind Experimental Choice: This method is the go-to choice when SNAr is not feasible, for example, when coupling to less activated bromo- or chloro-pyridines, or when working with complex molecules containing sensitive functional groups. The development of specialized phosphine ligands has enabled these reactions to proceed under mild conditions with high efficiency.[16][18] This reaction is indispensable for creating a wide diversity of analogues for structure-activity relationship (SAR) studies.

  • Catalyst System Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.5-2.0 equivalents) to a dry reaction vessel.

  • Reagent Addition: Add the 2-bromo-5-fluoropyridine (1.0 equivalent) and N-Boc-piperazine (1.2 equivalents) to the vessel, followed by an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C. The use of a protected piperazine like N-Boc-piperazine is a common strategy to prevent undesired double arylation.[19]

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-24 hours.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Dilute the filtrate with an organic solvent and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification & Deprotection: Purify the crude N-Boc-protected product by column chromatography. The Boc protecting group can then be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final fluorinated pyridinyl piperazine.

The following diagram outlines the general synthetic workflow, highlighting the two primary routes.

G Start1 Fluorinated Pyridine (e.g., 2,3-difluoropyridine) Method1 SNAr Reaction (Base, Heat) Start1->Method1 Start2 Piperazine (or protected derivative) Start2->Method1 Method2 Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) Start2->Method2 Start3 Halogenated Pyridine (e.g., 2-bromo-5-fluoropyridine) Start3->Method2 Product Fluorinated Pyridinyl Piperazine Method1->Product High activation required Method2->Product Broader substrate scope

Caption: Primary synthetic routes to fluorinated pyridinyl piperazines.

Part 3: Applications in Drug Discovery - Case Studies & SAR

The true value of these building blocks is realized in their application. Fluorinated pyridinyl piperazines are key components in drug candidates across multiple therapeutic areas.

Targeting CNS Disorders

The ability to fine-tune pKa and lipophilicity makes these scaffolds particularly valuable for CNS targets, where brain penetration is a prerequisite for efficacy.

  • Antipsychotics and Antidepressants: Many CNS drugs target aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The piperazine moiety is a classic pharmacophore for these targets. Fluorination of the pyridinyl ring can enhance selectivity between receptor subtypes, reducing off-target effects that lead to side effects like sedation or metabolic syndrome.[20]

Antiviral and Anticancer Agents
  • Antivirals: Pyridinylpiperazine derivatives like Atevirdine and Delavirdine are non-nucleoside reverse transcriptase inhibitors used in the treatment of HIV.[6] Fluorinated analogues are continuously explored to improve potency and overcome resistance.

  • Anticancer: The scaffold is found in kinase inhibitors. Fluorine substitution can block metabolic pathways, improving the pharmacokinetic profile and ensuring sustained target engagement.[9] For example, fluorinated piperazinyl quinazolines have shown potential as antibacterial agents, and similar scaffolds are explored in oncology.[21]

Structure-Activity Relationship (SAR) Data

The systematic introduction of fluorine allows for precise mapping of structure-activity relationships. The following table summarizes representative data for inhibitors of Equilibrative Nucleoside Transporters (ENTs), a target for cancer and cardiovascular diseases.

CompoundR1 (Pyridine Ring)R2 (Terminal Group)ENT1 IC₅₀ (µM)ENT2 IC₅₀ (µM)Selectivity (ENT1/ENT2)
FPMINT 2-FluorophenylNaphthalen-2-yl>10~1.0>10x for ENT2
2b 2-Fluorophenyl4-ethylphenyl12.682.95~4.3x for ENT2
3b 2-Fluorophenyl3-chlorophenyl1.65>100>60x for ENT1
3c 3-Fluorophenyl 3-methylphenyl 2.38 0.57 ~4.2x for ENT2
Data synthesized from studies on FPMINT analogues.[22][23] The presence and position of the fluorine on the phenylpiperazine moiety was found to be essential for inhibitory activity. Compound 3c , featuring a 3-fluorophenyl group, emerged as the most potent inhibitor overall.[23]

The following diagram depicts a simplified signaling pathway for an aminergic GPCR, illustrating where a fluorinated pyridinyl piperazine antagonist would act.

G Ligand Neurotransmitter (e.g., Serotonin) Receptor GPCR (e.g., 5-HT1A Receptor) Ligand->Receptor Binds & Activates G_Protein G Protein (Gi/o) Receptor->G_Protein Activates Antagonist Fluorinated Pyridinyl Piperazine Antagonist->Receptor Blocks Binding AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP to Response Cellular Response (e.g., Neuronal Inhibition) cAMP->Response Downregulates

Caption: Antagonist action at a G-protein coupled receptor (GPCR).

Conclusion: Future Outlook

Fluorinated pyridinyl piperazines are more than just a collection of atoms; they are highly engineered building blocks that provide medicinal chemists with a powerful toolkit to solve complex drug design challenges.[2] Their strategic application allows for the rational modulation of ADME properties and the enhancement of pharmacological activity.[4][24] As our understanding of synthetic methodologies and biological systems deepens, the innovative use of these scaffolds will undoubtedly continue to fuel the discovery of safer and more effective medicines across a broad spectrum of diseases.

References

  • Fluorine in drug discovery: Role, design and case studies. Google AI Test Kitchen.
  • Fluorinated Building Blocks in Drug Design: Why They M
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. PubMed.
  • Pyridinylpiperazine. Grokipedia.
  • Pyridinylpiperazine. Wikipedia.
  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed.
  • Synthesis of Fluorinated Piperazinyl Substituted Quinazolines as Potential Antibacterial Agents. Asian Journal of Organic & Medicinal Chemistry.
  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry.
  • Buchwald–Hartwig amin
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
  • 3-(9H-fluoren-9-ylidene)-2, 5-pyrrolidinediones: study of the steric requirements of the terminal amide fragment on 5-HT1A affinity/selectivity. PubMed.
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.
  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers.
  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen. Semantic Scholar.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Nucleophilic arom
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

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Technical Guide: Solubility Profiling of 1-(3-Fluoro-4-pyridinyl)-piperazine Dihydrochloride

[1][2][3][4][5][6][7]

Executive Summary & Chemical Identity

1-(3-Fluoro-4-pyridinyl)-piperazine dihydrochloride is a piperazine-derived heterocyclic compound frequently utilized as a fragment in the synthesis of serotonin (5-HT) receptor ligands and antimicrobial agents.[1][2][3][4][5][6][7][8]

As a dihydrochloride salt (2HCl), the compound exhibits high aqueous solubility and significant hygroscopicity compared to its free base form.[6][9] Successful application in biological assays requires strict adherence to pH control and solvent selection to prevent "crashing out" (precipitation) or degradation.[6][8]

Property Data
Systematic Name 1-(3-Fluoro-4-pyridinyl)piperazine dihydrochloride
CAS Registry Analogous to 873463-95-9 (Free Base); Specific salt CAS may vary by vendor.[1][2][3][4][5][8]
Molecular Formula C₉H₁₂FN₃[2][4][5][9][7][8] · 2HCl
Molecular Weight ~254.13 g/mol (Salt); 181.21 g/mol (Free Base)
Appearance White to off-white crystalline solid
Salt Stoichiometry 1:2 (Base:Acid)

Physicochemical Context & Solubility Mechanism

To predict and manipulate solubility effectively, one must understand the protonation landscape of the molecule.[9]

Protonation Sites (pKa Logic)

The dihydrochloride salt implies the protonation of two nitrogen centers.[6][8] Understanding their pKa values is critical for buffer selection:

  • Piperazine Secondary Amine (N1): Highly basic (pKa ≈ 9.8).[5][9][8] In the 2HCl salt, this is fully protonated (

    
    ).[6][9]
    
  • Pyridine Nitrogen: Weakly basic (pKa ≈ 3.0–4.0).[5][9][8] The 3-Fluoro substituent is electron-withdrawing, lowering the pKa of the pyridine ring compared to unsubstituted pyridine (pKa 5.2).[1][2][4][5][6]

  • Piperazine Tertiary Amine (N4): The nitrogen attached to the pyridine ring has very low basicity due to resonance delocalization into the aromatic system (aniline-like character) and is unlikely to be protonated in aqueous solution, even in the salt form.[5][6][9][8]

Implication: When dissolved in water, the 2HCl salt releases protons, creating a highly acidic solution (pH < 2.0).[6][9][8]

Solubility Profile (Data & Predictions)

Note: Exact values depend on crystal polymorphism and purity. The ranges below are derived from structural analogs (e.g., 1-(4-pyridyl)piperazine).

SolventSolubility RatingEstimated Conc. (mg/mL)Mechanistic Note
Water High > 50 mg/mLIonic lattice interactions dominate.[1][2][3][4][5][8] Solution becomes acidic.[9][8][10]
PBS (pH 7.4) Moderate 10 – 25 mg/mLBuffering to neutral pH deprotonates the pyridine nitrogen, reducing solubility.[5][9][8]
DMSO High > 30 mg/mLExcellent solvent for stock solutions; disrupts lattice energy effectively.[5][9][8]
Ethanol Low < 5 mg/mLInorganic salts (chlorides) generally have poor solubility in pure alcohols.[5][9][8]
Chloroform Insoluble < 0.1 mg/mLThe salt is too polar for non-chlorinated organics.[5][9][8]

Experimental Protocols

Do not rely on literature values alone. Use the following self-validating protocols to determine exact solubility for your specific batch.

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Objective: Determine the thermodynamic solubility limit in a specific assay buffer.[2][4][5][9][7][8]

  • Preparation: Weigh ~10 mg of the 2HCl salt into a 1.5 mL microcentrifuge tube.

  • Addition: Add 100 µL of the target solvent (e.g., PBS pH 7.4).

  • Agitation: Vortex vigorously for 1 minute. If fully dissolved, add more solid until a visible precipitate remains (saturation).[6][9]

  • Equilibration: Shake or rotate the tube at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove supernatant and dilute 1:100 in water/acetonitrile.[8]

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared from a DMSO stock.

  • pH Check (Critical): Measure the final pH of the supernatant. The dissolved salt may have overwhelmed the buffer capacity, shifting the pH and altering the "apparent" solubility.[9]

Protocol B: Biological Stock Solution Preparation

Objective: Create a stable 10 mM stock for cellular or enzymatic assays.

  • Calculation:

    • Target Conc: 10 mM

    • MW (2HCl salt): 254.13 g/mol [2][4][5][6][9]

    • Required Mass: 2.54 mg per 1 mL of solvent.[9][8]

  • Solvent Choice: 100% DMSO is recommended.[5][9][8] It prevents hydrolysis and maintains sterility.[5][9][8]

  • Dissolution: Add DMSO to the weighed solid. Vortex. The solution should be clear and colorless.

  • Storage: Aliquot into amber vials to prevent light degradation. Store at -20°C.

    • Freeze/Thaw Stability: Limit to < 3 cycles. Piperazine salts can be hygroscopic upon warming, absorbing atmospheric water into the DMSO.[6][9]

Visualizations

Solubility & Handling Workflow

The following diagram outlines the decision logic for solvent selection and handling based on the assay type.

SolubilityWorkflowStartStart: 1-(3-Fluoro-4-pyridinyl)-piperazine 2HClGoalDefine ApplicationStart->GoalAqSolAqueous Buffer (PBS/Media)Goal->AqSolDirect DissolutionOrgSolOrganic Stock (DMSO)Goal->OrgSolStock PrepBufferCapIs Buffer Capacity > 50mM?AqSol->BufferCapDryDMSOUse Anhydrous DMSOOrgSol->DryDMSOCheckPHCheck Final pHAdjustAdjust pH with NaOH if acidicCheckPH->AdjustpH < 7.0UseAqUse Immediately (Hydrolysis Risk)CheckPH->UseAqpH OKBufferCap->CheckPHDissolution releases HClAdjust->UseAqStoreStore at -20°C (Stable)DryDMSO->StoreDiluteDilute into Media (Keep DMSO < 1%)Store->Dilute

Caption: Decision tree for solvent selection. Note the critical pH check step for aqueous dissolution due to the acidic nature of the 2HCl salt.[2][3][5][9][7][8]

Dissolution Mechanism

Visualizing the dissociation and protonation states in water.

DissolutionMechSolidSolid Salt(C9H12FN3 · 2HCl)IonsPiperazine-H2++Pyridine-H+2 Cl-Solid->Ions DissolutionWaterWater AdditionAcidEffectpH Drop(Acidification)Ions->AcidEffect Proton ReleaseSolubilityHigh Solubility(Ionic Solvation)Ions->Solubility Hydration

Caption: Mechanistic view of dissolution. The release of protons (H+) upon solvation of the ammonium/pyridinium cations drives the pH down, maintaining high solubility.[2][4][5][6][9][7]

Critical Handling & Troubleshooting

Hygroscopicity

Piperazine dihydrochloride salts are notoriously hygroscopic .[5][9][8]

  • Symptom: The white powder turns into a sticky gum or liquid upon exposure to air.[5][9][8]

  • Prevention:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation.[5][9][8]

    • Weigh quickly in a low-humidity environment.[3][4][5][9][8]

    • Store with desiccants.[5][9][8]

The "Free Base" Trap

Researchers often confuse the salt and free base forms.[9][8]

  • Scenario: You neutralize a high-concentration stock (e.g., 50 mM) in water with NaOH to reach pH 7.4.[2][4][5][6][9][8]

  • Result: The solution turns cloudy.

  • Cause: You have converted the soluble salt back into the lipophilic free base, which has low aqueous solubility.[9][8]

  • Solution: Keep stock concentrations lower (e.g., < 10 mM) when working at neutral pH, or maintain a slightly acidic buffer (pH 5-6) if the assay permits.[2][4][5][6][9][8]

References

  • PubChem. 1-(3-fluoropyridin-4-yl)piperazine dihydrochloride (Compound Summary).[1][2][3][4][5][8] National Library of Medicine.[5][9][8] Available at: [Link][1][2][4][6][7]

  • Saari, W. S., et al. (1983).[6][9][8] Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists.[3][4][5][6][9][8] Journal of Medicinal Chemistry, 26(12), 1696–1701.[6][9] (Provides foundational solubility/synthesis data for the pyridinyl-piperazine class).

  • Bhattachar, S. N., et al. (2006).[6][9][8] Solubility: it's not just a number.[9][8] Expert Opinion on Drug Discovery.[5][9][8] (Reference for the shake-flask protocol methodology).

Pharmacophore Mapping of 4-Pyridyl Piperazine Derivatives: A Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The 4-pyridyl piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in centrally active therapeutic agents.[1][2] Its unique combination of a conformationally flexible piperazine ring and a hydrogen-bonding pyridyl moiety allows for potent and selective interactions with a range of biological targets, particularly dopaminergic and serotonergic receptors.[1][3] This guide provides a comprehensive, in-depth exploration of pharmacophore mapping as a critical computational strategy to harness the potential of this scaffold. We will dissect the core principles, present detailed, field-proven protocols for both ligand- and structure-based approaches, and demonstrate how these models serve as powerful blueprints for virtual screening and lead optimization in drug discovery campaigns.

Introduction: The Concept of a Pharmacophore

In the early 1900s, Paul Ehrlich first proposed that a molecule's biological activity was due to specific features within its structure.[4] This concept has evolved into the modern definition of a pharmacophore : an abstract ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target.[5][6] Pharmacophore mapping is the process of identifying this 3D arrangement of features, which typically include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic (HY) regions

  • Aromatic Rings (AR)

  • Positive and Negative Ionizable centers (PI/NI)[4][7]

By decoding this molecular "blueprint," researchers can rationally design novel compounds or search vast chemical libraries for new molecules that possess the required features, thereby increasing the probability of discovering potent and selective drug candidates.[8][9]

The 4-Pyridyl Piperazine Scaffold: A Privileged Structure in CNS Drug Discovery

The piperazine heterocycle is one of the most versatile scaffolds in medicinal chemistry, comprising a six-membered ring with two nitrogen atoms at the 1 and 4 positions.[2][3] This structure confers both conformational flexibility and tunable basicity, which are essential for fitting into enzyme active sites and receptor pockets.[2] When combined with a 4-pyridyl moiety, it forms a scaffold with a proven track record in targeting critical CNS receptors.

The 1-phenyl-4-(4-pyridyl)piperazine scaffold, for example, is frequently found in compounds targeting dopamine and serotonin receptors, which are crucial for treating psychosis, depression, and anxiety.[1] The piperazine core often provides a key basic nitrogen atom for a crucial interaction with an acidic residue in the receptor binding site.[1]

Table 1: Common Biological Targets for 4-Pyridyl Piperazine Derivatives

Target ClassSpecific ExamplesTherapeutic AreaReferences
Serotonin Receptors 5-HT1A, 5-HT2AAntidepressant, Anxiolytic, Antipsychotic[1]
Dopamine Receptors D2, D3, D4Antipsychotic, Neurological Disorders[1]
CCR5 Receptor CCR5 AntagonistsAnti-HIV[10]
Enzymes Urease, Transglutaminase 2Anti-bacterial, Fibrotic Diseases[11][12]

Core Methodologies in Pharmacophore Modeling

There are two primary, philosophically distinct approaches to generating a pharmacophore model, the choice of which depends entirely on the available structural data.[4][9]

  • Ligand-Based Pharmacophore Modeling (LBPM): This approach is employed when the 3D structure of the biological target is unknown. It relies on analyzing a set of molecules known to be active to deduce the common features responsible for their activity.[6][13] The fundamental assumption is that these molecules share a common binding mode and therefore a common set of pharmacophoric features.

  • Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available, this method is preferred.[9] The model is derived directly from the key interaction points observed between the target and a bound ligand within the binding site.[14][15]

cluster_0 Pharmacophore Modeling Approaches Start Is 3D Target Structure Known? LBPM Ligand-Based Modeling (Uses Active Molecules) Start->LBPM No SBPM Structure-Based Modeling (Uses Protein Structure) Start->SBPM Yes Model Generated Pharmacophore Model LBPM->Model SBPM->Model

Caption: Deciding between Ligand- and Structure-Based Modeling.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

This section details a self-validating protocol for generating a robust ligand-based pharmacophore model, a common scenario when a target structure is unavailable.

Workflow for Ligand-Based Pharmacophore Modeling

cluster_1 Ligand-Based Pharmacophore Modeling Workflow A 1. Dataset Curation (Actives & Inactives) B 2. Training & Test Set Splitting A->B C 3. Conformational Analysis (Generate 3D Poses) B->C D 4. Common Feature Hypothesis Generation C->D E 5. Model Validation (Test Set, Decoy Set, Statistical) D->E F Validated Pharmacophore Model E->F Passed G Refine Model or Training Set E->G Failed G->D

Caption: A validated workflow for ligand-based pharmacophore modeling.

Step 1: Dataset Preparation and Curation
  • Causality: The quality of the input data dictates the quality of the resulting model. A robust model must be trained on a dataset that is both structurally diverse and has a significant range of biological activities.

  • Protocol:

    • Compile a list of 4-pyridyl piperazine derivatives with experimentally determined biological activity (e.g., IC50, Ki) against the target of interest.

    • Ensure a wide activity range (at least 3-4 orders of magnitude).

    • Divide the dataset into a training set (typically 70-80% of the compounds) used to generate the model, and a test set (the remaining 20-30%) used for internal validation.[4][16] The selection should ensure that both sets contain a similar distribution of activities and structural diversity.

Table 2: Example Training Set of 4-Pyridyl Piperazine Derivatives

Compound IDR1 GroupR2 GrouppIC50Activity Class
Cmpd-01 H4-F-Phenyl8.5Active
Cmpd-02 H2-Cl-Phenyl8.2Active
Cmpd-03 CH34-F-Phenyl7.9Active
Cmpd-04 HPhenyl7.1Active
Cmpd-05 HCyclohexyl5.5Inactive
Cmpd-06 OCH34-F-Phenyl5.2Inactive
Step 2: Conformational Analysis
  • Causality: Since pharmacophores are 3D constructs, and flexible molecules like piperazine derivatives can adopt many shapes (conformations), it is crucial to explore their potential 3D arrangements to identify the "bioactive" conformation responsible for activity.[9]

  • Protocol:

    • For each molecule in the training set, generate a diverse set of low-energy 3D conformers using computational chemistry software (e.g., MOE, Discovery Studio, Schrödinger's Phase).[13][17][18] This step ensures that the feature alignment in the next step is not biased by a single, arbitrary input conformation.

Step 3: Pharmacophore Hypothesis Generation
  • Causality: This is the core of the modeling process, where the software identifies the spatial arrangement of chemical features that are common among the most active molecules but absent in the inactive ones.

  • Protocol:

    • Using a pharmacophore generation algorithm (e.g., CATALYST, HipHop), align the conformers of the active molecules from the training set.[18]

    • The software will identify common chemical features (HBA, HBD, HY, etc.) and their relative spatial orientations.

    • This process typically generates multiple potential pharmacophore models (hypotheses), which are ranked based on how well they map to the active compounds while excluding the inactive ones.

Step 4: Rigorous Model Validation
  • Causality: A model is only useful if it has predictive power. Validation is a non-negotiable step to ensure the generated hypothesis is statistically significant and not a result of random chance.[19]

  • Protocol:

    • Internal Validation (Test Set): The generated model must be able to accurately predict the activity of the test set compounds (which it has never seen before). A good model will classify the active compounds in the test set as "active" and the inactive ones as "inactive".[19][20]

    • Statistical Validation (Fischer's Randomization): This method, often called "CatScramble," validates the model's statistical significance.[10][20] The biological activities of the training set molecules are randomly shuffled, and new pharmacophore hypotheses are generated. This is repeated many times (e.g., 99 times). If the original hypothesis is significantly better than any of the random models, it confirms a strong structure-activity relationship.

    • External Validation (Decoy Set): The model is used to screen a database containing the known active compounds mixed with a large number of "decoy" molecules (assumed inactives, often with similar physicochemical properties but different topology).[21] Key metrics like the Enrichment Factor (EF) and Güner-Henry (GH) score are calculated to assess how well the model enriches the active compounds in the top-ranked screening hits. A GH score above 0.7 indicates a highly reliable model.[21]

Experimental Protocol: Structure-Based Pharmacophore Model Generation

When the 3D structure of the target is known, a more direct and often more accurate model can be built.

Workflow for Structure-Based Pharmacophore Modeling

cluster_2 Structure-Based Pharmacophore Modeling Workflow A 1. Obtain Target-Ligand Complex (e.g., PDB) B 2. Analyze Binding Site Interactions A->B C 3. Abstract Interactions into Pharmacophoric Features B->C D 4. Generate & Refine Pharmacophore Hypothesis C->D E 5. Model Validation (e.g., Screening Known Actives/Inactives) D->E F Validated Pharmacophore Model E->F

Caption: A direct workflow for structure-based pharmacophore modeling.

Step 1: Obtain and Prepare the Target Structure
  • Causality: The accuracy of the model is directly dependent on the quality of the experimental protein structure.

  • Protocol:

    • Download the 3D crystal structure of the target protein in complex with a ligand (ideally a 4-pyridyl piperazine derivative) from the Protein Data Bank (PDB).

    • Prepare the protein structure by adding hydrogens, assigning correct bond orders, and removing water molecules that are not involved in key interactions.

Step 2: Generate the Pharmacophore Model
  • Causality: The model is a direct translation of the specific protein-ligand interactions that confer binding affinity.

  • Protocol:

    • Using software like LigandScout or the interaction generation tools within MOE or Discovery Studio, automatically identify all key interactions between the bound ligand and the protein's active site.[22]

    • These interactions (e.g., a hydrogen bond between the pyridyl nitrogen and a serine residue, a hydrophobic contact between a phenyl ring and a leucine residue) are converted into pharmacophoric features with specific 3D coordinates and radii.[14]

    • Optionally, "exclusion volumes" can be added to the model to represent the space occupied by the receptor, which helps to penalize molecules that would clash with the protein.

Application in Drug Discovery

A validated pharmacophore model is not an endpoint but a powerful tool for the subsequent stages of drug discovery.

  • Virtual Screening: The pharmacophore model is used as a 3D query to rapidly screen massive databases of millions or even billions of compounds.[8][23] This process filters the database, retaining only those molecules that match the pharmacophoric features, thus enriching the hit list with potentially active compounds.[24]

  • Scaffold Hopping: A key advantage of the pharmacophore's abstract nature is its ability to identify molecules with entirely different underlying chemical skeletons ("scaffolds") that still present the same essential 3D arrangement of features.[24] This is a powerful strategy for discovering novel intellectual property.

  • Lead Optimization: The model provides a rational guide for medicinal chemists to modify existing lead compounds. It highlights which features are essential for activity and where modifications can be made to improve properties like potency, selectivity, or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[19]

Conclusion

Pharmacophore mapping is an indispensable computational technique in the modern drug discovery toolkit. For a privileged scaffold like 4-pyridyl piperazine, it provides a scientifically rigorous framework to understand structure-activity relationships and guide the discovery of next-generation therapeutics. By adhering to meticulous protocols that emphasize robust and multi-faceted validation, research and development teams can significantly increase the efficiency and success rate of identifying novel, high-quality drug candidates. The integration of these models with other computational methods like molecular docking and machine learning will continue to accelerate the journey from initial concept to clinical reality.[13][25]

References

  • ACS Omega. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. Available at: [Link]

  • Molecules. (2018). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Available at: [Link]

  • ResearchGate. (2026). Role of Pharmacophores in Virtual Screening and Drug Discovery. Available at: [Link]

  • Protheragen. Structure-based Pharmacophore Modeling. Available at: [Link]

  • Protheragen. Ligand-based Pharmacophore Modeling. Available at: [Link]

  • MDPI. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. Available at: [Link]

  • ResearchGate. Workflow diagram presenting the ligand based pharmacophore modeling (A).... Available at: [Link]

  • PubMed. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. Available at: [Link]

  • DergiPark. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Available at: [Link]

  • Fiveable. (2025). Pharmacophore modeling | Medicinal Chemistry Class Notes. Available at: [Link]

  • Bio-protocol. 3D Ligand-Based Pharmacophore Modeling. Available at: [Link]

  • Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?. Available at: [Link]

  • Molecules. (2016). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. Available at: [Link]

  • Institute of Molecular and Translational Medicine. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Available at: [Link]

  • ResearchGate. Computational workflow for structure-based pharmacophore modelling. Available at: [Link]

  • Bioinformatics.org. Pharmacophore. Available at: [Link]

  • Cresset Group. Pharmacophore Modeling and Mapping | Methodology & Protocol. Available at: [Link]

  • Frontiers in Drug Discovery. (2024). Pharmacophore modeling: advances and pitfalls. Available at: [Link]

  • Molecules. (2021). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Available at: [Link]

  • Schrödinger. Phase. Available at: [Link]

  • Dassault Systèmes. Ligand and Pharmacophore based Design. Available at: [Link]

  • Nucleic Acids Research. (2011). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Available at: [Link]

  • ResearchGate. List of softwares related to pharmacophore modeling. Available at: [Link]

  • Preprints.org. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Available at: [Link]

  • Expert Opinion on Drug Discovery. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Available at: [Link]

  • RSC Publishing. (2021). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. Available at: [Link]

  • Frontiers in Chemistry. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Available at: [Link]

  • ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available at: [Link]

  • Journal of Medicinal Chemistry. (2003). Generation of Predictive Pharmacophore Models for CCR5 Antagonists: Study with Piperidine- and Piperazine-Based Compounds as a New Class of HIV-1 Entry Inhibitors. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). IN SILICO STUDY OF N-(4-OXO-2-(4-(4-(2-(SUBSTITUTED PHENYL AMINO) ACETYL) PIPERAZIN-1-YL) PHENYL) QUINAZOLIN-3(4H)). Available at: [Link]

  • Journal of Clinical and Diagnostic Research. (2017). Pharmacophore Mapping Approach for Drug Target Identification: A Chemical Synthesis and in Silico Study on Novel Thiadiazole Compounds. Available at: [Link]

  • Semantic Scholar. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Available at: [Link]

Sources

Methodological & Application

Application Note: HPLC Method Development for Polar Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Challenge

Piperazine derivatives represent a ubiquitous scaffold in pharmaceutical chemistry (e.g., antihistamines, antipsychotics, antifungals). However, they present a "perfect storm" of chromatographic challenges:

  • High Polarity: The piperazine ring contains two nitrogen atoms, often resulting in low LogP values, making retention on standard C18 columns difficult.

  • Basicity (pKa): Piperazine has two basic centers (

    
    , 
    
    
    
    ).[1] At typical HPLC pH (2–8), these molecules are positively charged (often doubly), leading to rapid elution (void volume) in Reversed-Phase (RP) modes.
  • Silanol Interactions: The protonated amines engage in strong secondary cation-exchange interactions with residual silanol groups (

    
    ) on the silica support, causing severe peak tailing and poor reproducibility.
    

This guide details three distinct, field-proven strategies to overcome these issues: High-pH Reversed-Phase , HILIC , and Ion-Pairing .

Physicochemical Analysis & Strategy Selection

Before selecting a column, analyze the specific derivative. Use the decision matrix below to select the optimal mode.

Visual 1: Method Selection Decision Tree

PiperazineStrategy Start Start: Analyze Piperazine Derivative LogP_Check Check LogP / LogD Start->LogP_Check High_LogP LogP > 1.0 (Moderately Hydrophobic) LogP_Check->High_LogP Hydrophobic Side Chains Low_LogP LogP < 0 (Highly Polar) LogP_Check->Low_LogP Polar Side Chains Strategy_A STRATEGY A: High pH Reversed-Phase (pH > 10) High_LogP->Strategy_A Preferred Strategy_B STRATEGY B: HILIC Mode Low_LogP->Strategy_B MS Compatible Strategy_C STRATEGY C: Acidic Ion-Pairing (PFPA/HFBA) Low_LogP->Strategy_C UV Only / Strong Retention Needed

Caption: Decision matrix for selecting the chromatographic mode based on the hydrophobicity (LogP) of the specific piperazine derivative.

Detailed Method Strategies

Strategy A: High pH Reversed-Phase (The Modern Standard)

Mechanism: By elevating the mobile phase pH above the pKa of the piperazine nitrogens (pH > 10), the molecule becomes neutral (uncharged). This dramatically increases hydrophobicity, improving retention on C18, and suppresses the ionization of silanols, eliminating peak tailing.

  • Column Requirement: You must use hybrid-silica particles (e.g., Waters XBridge, Phenomenex Gemini, Agilent Poroshell HPH) that are stable up to pH 12. Standard silica dissolves above pH 8.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).

    • B: Acetonitrile (MeCN).[2]

  • Why it works: Neutral piperazine acts like a standard organic molecule. This is the most robust method for LC-MS.

Strategy B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Mechanism: For extremely polar derivatives that elute in the void volume even at high pH. HILIC uses a water-rich layer on a polar stationary phase to partition the analyte.[3][4]

  • Column: Bare Silica, Amide, or Zwitterionic (ZIC-HILIC).

  • Mobile Phase:

    • A: 95:5 Acetonitrile:Water + 10 mM Ammonium Formate (pH 3.0).

    • B: 50:50 Acetonitrile:Water + 10 mM Ammonium Formate (pH 3.0).

  • Critical Step: Piperazines are basic; you need a buffer (Ammonium Formate) to maintain ionization and prevent ion-exchange tailing on the silica surface.

Strategy C: Ion-Pairing (The Traditional/Backup)

Mechanism: Uses a perfluorinated acid (TFA, PFPA, HFBA) to form a neutral ion-pair complex with the positively charged piperazine, effectively "coating" it with a hydrophobic tail.

  • Column: Standard C18 or C8.

  • Reagent Selection:

    • TFA (Trifluoroacetic acid):[5][6] Weak retention increase.

    • HFBA (Heptafluorobutyric acid):[5][6] Strong retention increase (very hydrophobic counter-ion).

  • Warning: HFBA causes severe signal suppression in Mass Spectrometry (MS) and contaminates the system. Use only for UV detection methods.

Experimental Protocols

Protocol 1: High pH Screening (Recommended Starting Point)

Objective: Rapidly assess retention and peak shape under alkaline conditions.

Materials:

  • Column: Hybrid C18 (e.g., 150 x 4.6 mm, 3.5 µm or 5 µm).

  • Buffer: 10 mM Ammonium Bicarbonate, pH 10.0 (adjust with

    
    ).
    

Step-by-Step:

  • Preparation: Dissolve 790 mg Ammonium Bicarbonate in 1L water. Add ~5 mL Ammonium Hydroxide to reach pH 10.0 ± 0.1. Filter (0.22 µm).

  • System Flush: Ensure no acidic residues remain in the LC lines. Flush with 50:50 Water:MeCN for 30 mins.

  • Gradient Setup:

    • Flow: 1.0 mL/min.[7][8]

    • Temp: 30°C.

    • Time 0: 5% B (MeCN).

    • Time 15: 95% B.

    • Time 20: 95% B.

  • Injection: Inject 5-10 µL of sample (dissolved in 50:50 Water:MeCN).

  • Analysis: Check for retention factor (

    
    ) and Tailing Factor (
    
    
    
    ).
Protocol 2: HILIC Optimization for Polar Metabolites

Objective: Retain species that elute in the void volume (


) of RP columns.

Materials:

  • Column: HILIC Amide or Bare Silica (e.g., 100 x 2.1 mm, 1.7 µm or 3 µm).

  • Stock Buffer: 200 mM Ammonium Formate pH 3.0.

Step-by-Step:

  • Mobile Phase A: 900 mL Acetonitrile + 100 mL Water + 10 mL Stock Buffer (Final: 2 mM).

  • Mobile Phase B: 500 mL Acetonitrile + 500 mL Water + 10 mL Stock Buffer (Final: 2 mM).

    • Note: Keep salt concentration low to prevent precipitation in high organic.

  • Equilibration (Critical): HILIC requires longer equilibration than RP. Flush for at least 20 column volumes before the first injection.

  • Gradient: Run from 100% A to 50% A (decreasing organic increases elution strength in HILIC).

Method Development Workflow

Visual 2: Optimization Logic

OptimizationWorkflow Screen 1. Screen High pH (Hybrid C18, pH 10) Check_Ret Retention k > 1.5? Screen->Check_Ret Optimize_Grad 2. Optimize Gradient (Slope & Temp) Check_Ret->Optimize_Grad Yes Switch_HILIC Switch to HILIC (Amide/Silica) Check_Ret->Switch_HILIC No (Void Elution) Check_Peak Peak Tailing < 1.2? Optimize_Grad->Check_Peak Switch_HILIC->Check_Peak Add_Mod Add Modifier (5% Methanol or Ion Pair) Check_Peak->Add_Mod No Final Final Validation Check_Peak->Final Yes Add_Mod->Final

Caption: Step-by-step logic for moving from initial screening to final method optimization.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Severe Tailing (

)
Silanol interaction (Cation Exchange).1. Increase pH > 10 (if column permits).2. Increase Buffer Molarity (e.g., 10mM

25mM) to mask silanols.3. Switch to "Charged Surface Hybrid" (CSH) columns which repel cations.
Drifting Retention Times pH instability or Temperature fluctuations.Piperazine pKa is sensitive to temperature. Use a column oven (controlled ±0.1°C). Ensure buffer pH is measured after adding organic (if premixing).
Split Peaks Sample solvent mismatch.RP Mode: Dissolve sample in low % organic (e.g., 5% MeCN).HILIC Mode: Dissolve sample in 100% MeCN (or high organic). Injecting water in HILIC causes peak distortion.
Carryover "Sticky" basic amines adsorbing to injector.Use a needle wash with low pH (0.1% Formic Acid in 50:50 MeOH:Water) to protonate and solubilize the base from the needle surface.

References

  • Waters Corporation. Strategies for the Separation of Polar Basic Compounds. Application Note. Available at: [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A. Available at: [Link]

  • Agilent Technologies. Analysis of Basic Compounds on Agilent Poroshell 120 HPH-C18. Application Note. Available at: [Link]

  • Phenomenex. High pH Stability and Reproducibility for Basic Compounds. Technical Guide.[7][9] Available at: [Link]

Sources

1H NMR solvent selection for 3-fluoro-4-pyridinyl piperazine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of 3-fluoro-4-pyridinyl piperazine derivatives presents a unique set of analytical challenges in nuclear magnetic resonance (NMR) spectroscopy. These challenges stem from the interplay between the conformational flexibility of the piperazine ring, the electronic effects of the fluorine substituent, and the solubility profiles of the free base versus salt forms (HCl, TFA).

This application note provides a definitive guide for researchers to select the optimal deuterated solvent, minimizing spectral overlap while maximizing resolution of critical coupling constants (


, 

). We present a validated decision matrix and a standardized acquisition protocol to ensure data integrity for structural elucidation and purity analysis.

Chemical Context & Analytical Challenges

Before selecting a solvent, the operator must understand the specific spectral behaviors of this scaffold:

  • Piperazine Ring Dynamics:

    • Conformational Exchange: At room temperature, the piperazine ring undergoes rapid chair-chair interconversion. In viscous solvents (e.g., DMSO-

      
      ), this can lead to line broadening of the methylene protons (
      
      
      
      and
      
      
      ), obscuring fine structure.
    • Chemical Shift Range: Piperazine methylene protons typically resonate between 2.80 – 3.60 ppm . This is the "Danger Zone" for solvent overlap (DMSO: 2.50 ppm, Methanol: 3.31 ppm, Water: ~3.33 ppm).

  • The Fluorine Effect (

    
    ): 
    
    • The fluorine atom at position 3 on the pyridine ring induces significant splitting in the proton spectrum.

    • 
       (Ortho to F):  Appears as a doublet or doublet of doublets due to large 
      
      
      
      coupling (typically 8–10 Hz).
    • 
       (Meta to F):  Often appears as a doublet of doublets (
      
      
      
      with
      
      
      and
      
      
      with F).
    • Note: Poor shimming will merge these couplings into broad singlets, leading to incorrect structural assignment.

Solvent Selection Decision Matrix

The choice of solvent is not arbitrary; it is dictated by the physical form of the analyte (Free Base vs. Salt) and the analytical goal (Structural ID vs. Quantitation).

Solvent Performance Table
SolventResidual Peak (

)
Viscosity (

)
Solubility (Salt)Solubility (Base)Suitability
Chloroform-

(

)
7.26 (s)LowPoorExcellent Gold Standard for Free Bases. Best resolution.
DMSO-

2.50 (qn)HighExcellent GoodStandard for Salts. Risk of overlap at 2.5 ppm.[1] Broadens peaks.[1][2]
Methanol-

(

)
3.31 (qn)LowGoodGoodAlternative. Exchangeable NH protons disappear. Overlap risk at 3.3 ppm.[1]
Acetone-

2.05 (qn)LowModerateGoodSpecialist. Use if DMSO overlaps with piperazine protons.
Acetonitrile-

1.94 (qn)LowModerateModerateHigh Resolution alternative to DMSO for polar compounds.
Selection Workflow (Logic Diagram)

SolventSelection Start Start: Sample Assessment FormCheck Is the sample a Salt (HCl, TFA) or Free Base? Start->FormCheck FreeBase Free Base FormCheck->FreeBase Salt Salt Form FormCheck->Salt CDCl3 Select Chloroform-d (CDCl3) (Best Resolution) FreeBase->CDCl3 SolubilityCheck Solubility Check: Clear solution? CDCl3->SolubilityCheck Acetone Select Acetone-d6 (Avoids DMSO viscosity) SolubilityCheck->Acetone Cloudy/Precipitate DMSO Select DMSO-d6 (Universal Solubility) Salt->DMSO OverlapCheck Check Spectrum: Piperazine overlap at 2.5ppm? DMSO->OverlapCheck MeOD Select Methanol-d4 (Sacrifice NH signal) OverlapCheck->MeOD Severe Overlap Aceto Select Acetonitrile-d3 (If soluble) OverlapCheck->Aceto Need Resolution

Figure 1: Decision tree for selecting the optimal NMR solvent based on analyte physical state and spectral requirements.

Standardized Experimental Protocol

To ensure reproducibility, follow this step-by-step protocol. This method assumes a standard 400 MHz or 600 MHz spectrometer.

Step 1: Sample Preparation
  • Concentration: Aim for 5–10 mg of compound in 0.6 mL of solvent.

    • Why? High concentrations (>20 mg) in viscous solvents like DMSO can induce aggregation, further broadening the piperazine signals.

  • The "Shake" Test: If using

    
     and the solution is cloudy, do not filter immediately . Add 1-2 drops of 
    
    
    
    to solubilize, or switch to Acetone-
    
    
    . Filtration removes the sample, not just impurities.
  • TFA Salts: If the sample is a TFA salt, be aware that the

    
     signal will appear in the 
    
    
    
    spectrum at approximately -76.5 ppm .
Step 2: Instrument Setup & Shimming
  • Temperature: Set probe temperature to 298 K (25°C) .

    • Advanced: If piperazine peaks are broad, increase temperature to 313 K (40°C) or 323 K (50°C) to speed up conformational exchange and sharpen the lines (only in DMSO/DMSO-mix).

  • Shimming: Automated gradient shimming (TopShim) is usually sufficient. However, due to the fluorine coupling, manual shimming of Z1 and Z2 is recommended if the pyridine doublets look like "blobs" rather than sharp split peaks.

Step 3: Acquisition Parameters
  • Pulse Sequence: Standard 1-pulse sequence (zg30 or equivalent).

  • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .

    • Reasoning: Aromatic protons adjacent to Fluorine often have longer

      
       relaxation times. Short D1 values will reduce the integral accuracy of the pyridine ring protons relative to the piperazine alkyl protons.
      
  • Scans (NS): 16 to 64 scans (dependent on concentration).

Step 4: The "D2O Shake" (Optional but Recommended)

If using


 or DMSO-

and the piperazine NH or amide NH is ambiguous:
  • Acquire the standard spectrum.

  • Add 1 drop of

    
     to the NMR tube.
    
  • Shake vigorously and re-acquire.

  • Result: The NH peak will disappear or diminish significantly, confirming its assignment.

Spectral Analysis & Troubleshooting

Expected Chemical Shifts (Reference Data)
Proton PositionMultiplicityApprox Shift (DMSO-

)
Coupling Pattern
Pyridine H2 d or dd8.0 – 8.4 ppm

(Large, ~9 Hz)
Pyridine H6 d7.8 – 8.1 ppm

(Small, ~5 Hz)
Pyridine H5 dd6.8 – 7.2 ppm

+

Piperazine

m (broad)2.8 – 3.5 ppmComplex dynamics
Amine NH br sVariableExchangeable
Troubleshooting Common Issues
  • Issue: Piperazine peaks are broad humps.

    • Cause: Coalescence of chair conformers or proton exchange.

    • Solution: Run the experiment at elevated temperature (e.g., 50°C in DMSO). This pushes the equilibrium to the fast-exchange limit, sharpening the peaks.

  • Issue: "Extra" peaks in the aliphatic region.

    • Cause: Rotamers (if an amide/carbamate is attached to the piperazine) or residual solvent.

    • Solution: Check the Fulmer Table (Reference 1) to identify solvent impurities. If rotamers are suspected, VT-NMR is required.

  • Issue: Cannot see the Fluorine splitting.

    • Cause: Line broadening due to viscosity or poor shimming.

    • Solution: Switch to a lower viscosity solvent (Acetonitrile-

      
       or Acetone-
      
      
      
      ) or re-shim manually.

References

  • Fulmer, G. R., et al. (2010).[3][4][5][6] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • Reich, H. J. (2023). "19F NMR Chemical Shifts and Coupling Constants." University of Wisconsin-Madison Chemistry.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Structure Elucidation).[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Application Notes & Protocols: Mastering the Buchwald-Hartwig Amination for Pyridyl Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyridyl Piperazines and the Buchwald-Hartwig Amination

The pyridyl piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of therapeutic agents.[1] Its unique structural and physicochemical properties allow for versatile interactions with a multitude of biological targets, making it a key building block in drugs for indications ranging from oncology to central nervous system disorders.[2][3] Piperazine-containing drugs are prevalent in numerous therapeutic areas, including as antipsychotics, antidepressants, and anti-cancer agents.[2] The synthesis of these vital structures, which involves the formation of a C-N bond between a pyridine ring and a piperazine nitrogen, has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination, first reported in the mid-1990s, has revolutionized the formation of aryl C-N bonds, offering a powerful and versatile alternative to harsher, more traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[4][5][6] Its broad substrate scope, functional group tolerance, and generally milder reaction conditions have made it an indispensable tool for researchers, scientists, and drug development professionals.[7]

This guide provides an in-depth exploration of the Buchwald-Hartwig amination specifically tailored for the synthesis of pyridyl piperazines. We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights for rational selection of catalysts and reagents, present a detailed experimental protocol, and provide a comprehensive troubleshooting guide to navigate the unique challenges associated with this transformation, particularly the potential for catalyst inhibition by the pyridine substrate.[8]

Reaction Principle: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) species.[9] Understanding this cycle is critical for rational optimization and troubleshooting. The generally accepted mechanism involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][10]

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (typically C-Br or C-Cl) of the halopyridine. This step forms a Pd(II) intermediate. The reactivity order for the aryl halide is generally Ar-I > Ar-Br > Ar-Cl.[10][11]

  • Amine Coordination & Deprotonation : The piperazine then coordinates to the Pd(II) complex. In the presence of a base, the piperazine N-H proton is removed, forming a palladium-amido complex.[6] The choice of base is crucial; it must be strong enough to deprotonate the coordinated amine but not so strong as to cause unwanted side reactions with sensitive functional groups.[8]

  • Reductive Elimination : This is the final, product-forming step. The pyridyl group and the piperazinyl group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

A potential side reaction, β-hydride elimination, can compete with reductive elimination, but this is generally less of a concern with piperazines compared to acyclic amines with β-hydrogens.[4]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition + Ar-X (Halopyridine) amido_complex L-Pd(II)(Ar)(NR₂) Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation + HNR₂ (Piperazine), + Base product Ar-NR₂ (Pyridyl Piperazine) amido_complex->product Reductive Elimination start->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Component Selection Guide: A Roadmap to Success

The success of a Buchwald-Hartwig amination hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Source: Precatalysts vs. In-Situ Generation

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used to generate the active Pd(0) catalyst in-situ, the use of palladium precatalysts is now widely preferred.[12] Precatalysts are stable, well-defined Pd(II) complexes that are readily reduced to the active Pd(0) species under the reaction conditions. They offer superior reliability, reproducibility, and often higher activity.

  • G3 and G4 Buchwald Precatalysts : These are highly active and soluble, allowing for lower catalyst loadings and shorter reaction times. The G4 precatalysts generate a more benign N-methylcarbazole byproduct compared to the carbazole generated from earlier generations.

  • N-Heterocyclic Carbene (NHC) Pd Complexes : These are also highly effective, offering excellent stability and activity, particularly for challenging substrates like aryl chlorides.[13][14]

Ligand Selection: The Key to Reactivity and Stability

The ligand is arguably the most critical component, as it stabilizes the palladium center, promotes the key steps of the catalytic cycle, and prevents catalyst decomposition.[7] For the coupling of pyridines, which can act as inhibitors by coordinating to the palladium, the use of sterically bulky, electron-rich phosphine ligands is essential.[8][15]

Ligand GenerationExample LigandsKey Features & Applications for Pyridyl Piperazine Synthesis
First Generation P(o-tolyl)₃Historically significant but largely superseded. Limited scope.[7]
Bidentate BINAP, DPPFProvided the first reliable couplings for many amines. Can be effective but often require higher temperatures.[4]
Bulky Monophosphines (Buchwald-type) XPhos, SPhos, RuPhos, BrettPhosThe workhorses for this transformation. Their steric bulk favors the formation of monoligated palladium species, which are highly active.[4] They are excellent at preventing pyridine coordination and facilitating the coupling of sterically hindered or electron-poor pyridines.[8] BrettPhos is particularly useful for coupling primary amines, but less relevant for piperazine.[16]
Bulky Monophosphines (Hartwig-type) Josiphos-type (Ferrocenyl)Also highly effective and demonstrate broad applicability.[4]
Specialized Ligands XantphosA wider bite-angle ligand that can be beneficial in certain cases, sometimes preventing side reactions.[17]

Recommendation: For the coupling of a halopyridine with piperazine, a bulky monophosphine ligand from the third or fourth generation (e.g., XPhos , RuPhos ) paired with a G3 or G4 precatalyst is the recommended starting point.[8]

Base Selection

The base facilitates the deprotonation of the piperazine coordinated to the palladium center.[6] The choice of base depends on the functional group tolerance of the substrates.

  • Sodium tert-butoxide (NaOtBu) : A strong, commonly used base that is effective for a wide range of substrates. It is often the first choice for robust systems.[11]

  • Lithium bis(trimethylsilyl)amide (LHMDS) : Another strong, non-nucleophilic base. It can be advantageous for substrates with base-sensitive functional groups.[13][17]

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) : Weaker inorganic bases that are useful for substrates containing sensitive functional groups like esters or nitro groups, which are incompatible with strong alkoxide bases.[6][16] However, they often require higher temperatures or longer reaction times.

Solvent Selection

The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.[8] The primary considerations are the solubility of the reagents and the required reaction temperature.

  • Toluene and 1,4-Dioxane : These are the most common and effective solvents for Buchwald-Hartwig aminations.[11][18]

  • Tetrahydrofuran (THF) : A good choice for reactions at lower to moderate temperatures.[11]

  • tert-Amyl alcohol or t-Butanol : Can be beneficial in some cases, particularly with carbonate or phosphate bases.[11]

  • Solvents to Avoid : Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst by coordinating to the palladium center.[11]

Detailed Experimental Protocol: Synthesis of 1-(Pyridin-2-yl)piperazine

This section provides a representative, step-by-step protocol for the coupling of 2-bromopyridine with piperazine.

Safety Precaution: This reaction should be performed by trained personnel in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction is air- and moisture-sensitive and must be conducted under an inert atmosphere (Nitrogen or Argon).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_glass Oven-dry Schlenk tube & stir bar prep_reagents Weigh reagents: - 2-Bromopyridine - Piperazine - Pd Precatalyst - Ligand - Base prep_glass->prep_reagents setup_inert Assemble flask, evacuate & backfill with N₂/Ar (3x) add_solids Add solids (halide, base, precatalyst, ligand) setup_inert->add_solids add_liquids Add anhydrous solvent, then piperazine via syringe add_solids->add_liquids heat Heat to 80-110 °C with vigorous stirring add_liquids->heat monitor Monitor reaction by TLC or LC-MS heat->monitor cool Cool to room temperature filter Dilute with EtOAc, filter through Celite® cool->filter wash Wash filtrate with water and brine filter->wash dry Dry organic layer (Na₂SO₄), filter, and concentrate wash->dry purify Purify via flash column chromatography dry->purify product Obtain pure product purify->product

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Piperazine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • XPhos (0.02 mmol, 2 mol% - Note: often added to ensure sufficient ligand:metal ratio)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Ethyl acetate (EtOAc), water, brine for workup

  • Silica gel for chromatography

Procedure:

  • Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the XPhos Pd G3 precatalyst (30.3 mg), XPhos ligand (19.1 mg), and sodium tert-butoxide (135 mg).

  • Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Reagent Addition: Add the 2-bromopyridine (158 mg, or 95 µL). If the piperazine is solid (103 mg), it can be added with the other solids.

  • Solvent Addition: Add anhydrous toluene (5 mL) via a dry syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously. A color change to yellow or reddish-brown is typically observed.[8]

  • Monitoring: Monitor the reaction progress by taking small aliquots (under N₂ flow) and analyzing by TLC or LC-MS until the 2-bromopyridine is consumed (typically 4-24 hours).[9]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short plug of Celite® to remove the palladium catalyst residues and inorganic salts.[8]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing a small amount of triethylamine (e.g., 1%) to prevent product streaking.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. The amination of 2-halopyridines is notoriously difficult due to the pyridine nitrogen's ability to poison the palladium catalyst.[8]

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion Catalyst Poisoning: The pyridine nitrogen is coordinating to the Pd center, inhibiting catalytic activity. This is the most common issue.[8]- Switch to a more sterically hindered ligand (e.g., from XPhos to RuPhos or a more advanced Buchwald ligand).[8]- Increase catalyst and/or ligand loading (e.g., from 2 mol% to 4 mol%).- Ensure vigorous stirring to maintain a homogeneous mixture.
Inactive Catalyst: Impure reagents, improperly dried solvents, or exposure to air/moisture has deactivated the catalyst system.[8]- Use a new bottle of precatalyst. Precatalysts are generally air-stable but can degrade over time.- Ensure all solvents are anhydrous and the reaction is set up under a strictly inert atmosphere.[12]
Incorrect Base: The base may be too weak to facilitate deprotonation or may be of poor quality.- Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu or LHMDS).- Use a freshly opened bottle of base or grind it to a fine powder before use.
Reaction Stalls Catalyst Decomposition: Indicated by the formation of a fine black precipitate (palladium black).[8]- Lower the reaction temperature (e.g., from 110 °C to 90 °C) and increase the reaction time.[8]- Ensure the ligand-to-palladium ratio is sufficient (at least 1.2:1, often 2:1 is better).
Reagent Insolubility: One of the starting materials or the base is not sufficiently soluble in the chosen solvent.[8]- Try a different solvent system (e.g., switch from toluene to dioxane or a mixture).- Ensure vigorous stirring.
Multiple Products / Side Reactions Bis-arylation: If using unprotected piperazine, coupling at both nitrogen atoms can occur.- Use a large excess of piperazine to favor mono-arylation.- Alternatively, use a mono-protected piperazine (e.g., Boc-piperazine) followed by a deprotection step.
Hydrodehalogenation: The aryl halide is converted back to the corresponding arene.- This can result from β-hydride elimination or other decomposition pathways. Re-optimize the ligand, base, and temperature combination.

Conclusion

The Buchwald-Hartwig amination is a robust and highly versatile method for the synthesis of pyridyl piperazines, providing access to structures of immense pharmaceutical importance. Success in this specific application requires a deep understanding of the catalytic cycle and a rational approach to reagent selection, with a particular emphasis on using sterically demanding ligands to overcome the inherent challenge of pyridine-based substrates. By following the detailed protocols and utilizing the troubleshooting guide provided, researchers can confidently and efficiently construct these valuable molecular scaffolds, accelerating the pace of drug discovery and development.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • Isites. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. [Link]

  • Royal Society of Chemistry. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. [Link]

  • Organic Chemistry Portal. Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. [Link]

  • ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

  • Royal Society of Chemistry. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]

  • ResearchGate. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF. [Link]

  • ResearchGate. (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

  • National Institutes of Health. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Link]

  • National Institutes of Health. Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. [Link]

  • National Institutes of Health. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. [Link]

  • Organic Chemistry Portal. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]

  • Royal Society of Chemistry. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • ResearchGate. Palladium-catalyzed amination of piperidine with aryl chlorides[a]. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

Sources

Troubleshooting & Optimization

Navigating the Challenges of Hygroscopic Piperazine Dihydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling hygroscopic piperazine dihydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile yet challenging compound. My aim is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to handle this substance with confidence and precision.

Understanding the Core Challenge: Hygroscopicity

Piperazine dihydrochloride is known to be slightly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This characteristic can significantly impact experimental accuracy and outcomes. Absorbed water can lead to clumping, inaccuracies in weighing, and potential degradation of the compound.[3][4] Therefore, proper handling techniques are paramount to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns that arise when working with piperazine dihydrochloride.

Q1: What are the essential storage conditions for piperazine dihydrochloride to minimize moisture absorption?

A1: Proper storage is the first line of defense against hygroscopicity. Piperazine dihydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6] For enhanced protection, consider the following:

  • Use of Desiccants: Storing the container inside a desiccator containing a drying agent like silica gel can effectively minimize moisture exposure.[7][8] Desiccant bags can also be placed inside larger storage containers, provided they do not come into direct contact with the product.[8]

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, storing the compound under an inert atmosphere, such as nitrogen or argon, can provide an additional layer of protection against both moisture and potential oxidative degradation.[9]

  • Container Integrity: Ensure the container lid is securely fastened after each use. The use of parafilm to seal the cap can provide an extra barrier against atmospheric moisture, especially for frequently accessed containers.[8]

Q2: I've noticed my piperazine dihydrochloride has formed clumps. Can I still use it?

A2: Clumping is a clear indication of moisture absorption.[3] While you may be able to break up the clumps with a spatula, the material's properties may have been compromised.[3] The absorbed water will affect the true mass of the compound, leading to errors in concentration calculations. For applications requiring high precision, it is strongly recommended to use a fresh, non-clumped batch of the salt. If you must use the clumped material, consider drying it under vacuum at a mild temperature, but be aware that this may not fully restore its original state.[3]

Q3: What is the recommended procedure for accurately weighing piperazine dihydrochloride?

A3: Accurate weighing is critical and requires minimizing exposure to the atmosphere.

  • Work Quickly: Have all necessary equipment ready before opening the container. Measure out the required amount as swiftly as possible to limit the time the salt is exposed to air.[3]

  • Use a Suitable Container: Weighing the salt in a container with a narrow opening can help reduce the surface area exposed to moisture.[10] For highly accurate measurements, using a weighing bottle is recommended.[10]

  • Weighing by Difference: This is the preferred method for hygroscopic substances.[11]

    • Place the closed container of piperazine dihydrochloride on the analytical balance and record the initial mass.

    • Remove the container from the balance and quickly transfer an approximate amount of the salt to your receiving vessel (e.g., a flask for solution preparation).

    • Immediately close the original container and re-weigh it.

    • The difference between the initial and final mass is the exact amount of piperazine dihydrochloride transferred.

Q4: What are the best practices for dissolving piperazine dihydrochloride?

A4: Piperazine dihydrochloride is highly soluble in water.[12][13] Its solubility generally increases with temperature.[12]

  • Solvent Choice: Besides water, it is also soluble in other polar solvents like ethanol and methanol to varying degrees.[12] The choice of solvent will depend on your specific experimental requirements.

  • pH Influence: The solubility of piperazine dihydrochloride can be affected by the pH of the solution.[12] In acidic conditions, its ionization state may change, potentially influencing its solubility.

  • Preparation of Solutions: When preparing aqueous solutions, it is advisable to add the salt to the solvent while stirring to facilitate dissolution. For veterinary applications, it can be dissolved in drinking water or mixed with feed.[14][15]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Inconsistent weighing results (mass keeps increasing) The sample is absorbing moisture from the air during weighing.1. Minimize the time the sample is exposed to the atmosphere.[3] 2. Use the "weighing by difference" method.[11] 3. Consider weighing inside a glove box with controlled humidity.[16][17]
Difficulty in achieving complete dissolution The solvent may be saturated, or the pH of the solution is not optimal.1. Ensure you are not exceeding the solubility limit of piperazine dihydrochloride in the chosen solvent.[12] 2. Gently warm the solution while stirring to increase the dissolution rate.[12] 3. Adjust the pH of the solvent if your experimental protocol allows.[12]
Unexpected experimental results or poor reproducibility The hygroscopic nature of the salt may have led to inaccurate concentrations of your stock solutions.1. Always use fresh, dry piperazine dihydrochloride for preparing solutions. 2. Store stock solutions properly, and consider preparing them fresh for critical experiments. 3. If possible, determine the water content of your solid material using techniques like Karl Fischer titration to correct for the absorbed moisture in your calculations.[18]
Material appears discolored or has an unusual odor This could indicate degradation of the compound.1. Do not use the material. 2. Obtain a fresh batch of piperazine dihydrochloride. 3. Review your storage conditions to prevent future degradation. Piperazine dihydrochloride is stable at temperatures up to 270 °C and in neutral or acidic media.[2]

Experimental Protocols

Protocol 1: Accurate Weighing of Hygroscopic Piperazine Dihydrochloride

This protocol details the "weighing by difference" method to ensure the precise measurement of the salt.

Materials:

  • Analytical balance

  • Spatula

  • Weighing paper or weighing boat

  • Container with piperazine dihydrochloride

  • Receiving vessel (e.g., flask)

  • Lab notebook and pen

Procedure:

  • Ensure the analytical balance is clean, calibrated, and level.

  • Place the closed container of piperazine dihydrochloride on the balance pan.

  • Allow the reading to stabilize and record the initial mass (M1) in your lab notebook.

  • Remove the container from the balance.

  • Working quickly to minimize air exposure, open the container and use a clean spatula to transfer the desired amount of the salt to your receiving vessel.

  • Immediately and securely close the container of piperazine dihydrochloride.

  • Place the closed container back on the balance pan.

  • Allow the reading to stabilize and record the final mass (M2).

  • The exact mass of the transferred piperazine dihydrochloride is M1 - M2.

Visualizing the Workflow: Weighing by Difference

Weighing_by_Difference cluster_0 Step 1: Initial Weighing cluster_1 Step 2: Sample Transfer cluster_2 Step 3: Final Weighing cluster_3 Step 4: Calculation A Place closed container on balance B Record initial mass (M1) A->B C Quickly transfer salt to receiving vessel B->C D Re-weigh closed container C->D E Record final mass (M2) D->E F Calculate transferred mass (M1 - M2) E->F

Caption: Workflow for weighing hygroscopic compounds by difference.

In-Depth Scientific Insights

The Chemistry of Hygroscopicity

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[19] This occurs through either absorption or adsorption. In the case of salts like piperazine dihydrochloride, the strong ionic forces within the crystal lattice can attract the polar water molecules. This interaction can lead to the formation of hydrates, where water molecules become incorporated into the crystal structure.

The extent of moisture absorption is influenced by several factors, including:

  • Relative Humidity: Higher ambient humidity will lead to greater moisture absorption.[4]

  • Temperature: Temperature can affect the equilibrium between the salt and the atmospheric water vapor.

  • Particle Size: A smaller particle size provides a larger surface area for moisture absorption.

  • Chemical Nature of the Salt: The specific ions and their arrangement in the crystal lattice determine the salt's inherent affinity for water.

Impact on Experimental Integrity

The absorption of water by piperazine dihydrochloride can have several detrimental effects on experimental outcomes:

  • Inaccurate Molarity: The most direct impact is on the calculated concentration of solutions. If the weighed mass includes an unknown amount of water, the resulting solution will be less concentrated than intended.

  • Altered Physical Properties: The presence of water can change the physical properties of the solid, such as its flowability and bulk density, which can be important in formulation and manufacturing processes.

  • Potential for Chemical Reactions: In some cases, the absorbed water can act as a medium for unwanted chemical reactions, leading to the degradation of the compound.[7]

By understanding these principles and diligently applying the recommended handling procedures, you can ensure the reliability and reproducibility of your research involving piperazine dihydrochloride.

References

Sources

Technical Support Center: Stability of 1-(3-Fluoro-4-pyridinyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-(3-Fluoro-4-pyridinyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the storage and handling of this compound. As your Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term and long-term storage conditions for 1-(3-Fluoro-4-pyridinyl)-piperazine?

A1: For long-term stability, storage at -20°C is a common recommendation for many pharmaceutical intermediates to minimize degradation.[1][2] However, the optimal conditions can depend on the purity of the compound and the intended duration of storage. For short-term storage, such as during routine laboratory use, some suppliers recommend refrigeration at 2-8°C, protected from light.[3] It is crucial to minimize exposure to moisture and air, regardless of the storage temperature.[1]

Q2: Is 1-(3-Fluoro-4-pyridinyl)-piperazine sensitive to light, moisture, or air?

A2: Yes, compounds containing piperazine and fluorinated pyridine moieties can be sensitive to environmental factors.[1][4]

  • Moisture: Piperazine derivatives can be hygroscopic, and moisture can lead to hydrolysis or other degradation reactions.[1][5]

  • Air/Oxygen: The piperazine ring can be susceptible to oxidation.[6][7] It is best practice to store the compound under an inert atmosphere, such as nitrogen or argon, especially for long-term storage.[1]

Q3: We have been storing 1-(3-Fluoro-4-pyridinyl)-piperazine at -20°C. How can we be sure of its purity and integrity over time?

A3: Visual inspection for changes in color or physical state is a preliminary step, but it is not sufficient. The most reliable way to ensure the purity and integrity of the compound is to perform periodic analytical testing. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.[9][10] This involves comparing a current sample to a reference standard that has been stored under ideal conditions (e.g., -80°C, under inert gas) or to the initial certificate of analysis.

Q4: What are the likely degradation pathways for 1-(3-Fluoro-4-pyridinyl)-piperazine?

A4: Based on the structure, the following degradation pathways are plausible:

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides or ring-opening products.[6][7]

  • Hydrolysis: The carbon-fluorine bond on the pyridine ring could be susceptible to hydrolysis under acidic or basic conditions, potentially replacing the fluorine with a hydroxyl group.[2]

  • Photodegradation: Exposure to UV or visible light can induce degradation, leading to a variety of products.

  • Thermal Degradation: While -20°C storage is intended to minimize thermal degradation, temperature fluctuations can still contribute to slow degradation over time.[6][11]

Troubleshooting Guide

Issue 1: I am seeing a new, unexpected peak in my HPLC chromatogram for a sample of 1-(3-Fluoro-4-pyridinyl)-piperazine that has been stored at -20°C.

Possible Cause: This is a classic sign of degradation. The new peak likely represents a degradation product.

Troubleshooting Steps:

  • Confirm the Identity of the Main Peak: Ensure that the retention time of your main peak matches that of a freshly prepared standard or a sample from a newly opened container.

  • Characterize the Unknown Peak:

    • HPLC with Mass Spectrometry (LC-MS): This is the most direct way to get molecular weight information about the unknown peak, which is a critical clue to its identity.[9]

    • Forced Degradation Studies: Intentionally degrade a sample of the compound under various stress conditions (acid, base, oxidation, heat, light) and see if the unknown peak is generated.[10][12][13] This can help identify the degradation pathway.

Experimental Protocol: Forced Degradation Study

This protocol is designed to identify potential degradation products and establish a stability-indicating analytical method.[9][12]

Objective: To generate potential degradation products of 1-(3-Fluoro-4-pyridinyl)-piperazine under controlled stress conditions.

Materials:

  • 1-(3-Fluoro-4-pyridinyl)-piperazine

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • Calibrated oven and photostability chamber

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. Store at 60°C for a specified time. Neutralize with NaOH before HPLC analysis.[9]

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Store at 60°C for a specified time. Neutralize with HCl before HPLC analysis.[9]

  • Oxidative Degradation: Dissolve the compound in 3% H₂O₂. Store at room temperature for a specified time.[9]

  • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C).[9]

  • Photolytic Degradation: Expose the compound (solid and in solution) to light according to ICH Q1B guidelines.[8]

Analysis: Analyze all stressed samples by a suitable HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).[9]

Issue 2: The assay value of my 1-(3-Fluoro-4-pyridinyl)-piperazine sample is lower than expected after storage at -20°C.

Possible Cause: This could be due to degradation, the presence of non-UV active degradation products, or issues with sample handling and preparation.

Troubleshooting Steps:

  • Review HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can separate the parent compound from all potential degradation products.

  • Mass Balance Analysis: A good stability-indicating method should account for all the mass of the parent compound. If the decrease in the parent compound is not matched by an increase in degradation products, it could suggest the formation of non-UV active compounds or precipitation.

  • Check for Volatility: While not highly likely for this compound, consider if there could be any loss due to sublimation during storage or sample preparation.

  • Re-evaluate Sample Handling: Ensure that the compound is fully dissolved and that there are no issues with the accuracy of your dilutions.

In-Depth Technical Guide: Designing a Stability Study for 1-(3-Fluoro-4-pyridinyl)-piperazine at -20°C

For researchers who need to generate their own stability data, the following guide outlines the key considerations and steps based on established principles from the International Council for Harmonisation (ICH).[8][14][15]

Step 1: Protocol Design

A well-defined protocol is the foundation of a reliable stability study.

Caption: Key elements of a stability study protocol design.

Step 2: Execution and Data Collection

This phase involves placing the samples under the specified storage conditions and performing testing at predetermined time points.

Time Point (Months)AppearanceAssay (% of Initial)Purity (% Area)Known Impurities (%)Unknown Impurities (%)
0White to off-white solid100.099.8<0.1<0.1
3-----
6-----
12-----
24-----

Table 1: Example Stability Testing Table for 1-(3-Fluoro-4-pyridinyl)-piperazine at -20°C.

Step 3: Data Analysis and Interpretation

The goal is to evaluate any changes in the quality attributes of the compound over time.

Data_Analysis_Workflow Collect_Data Collect Data at each Time Point - Appearance - Assay - Purity Plot_Data Plot Data vs. Time - Assay vs. Time - Impurity vs. Time Collect_Data->Plot_Data Tabulate Results Assess_Trends Assess for Trends - Significant decrease in assay? - Increase in impurities? Plot_Data->Assess_Trends Visualize Changes Compare_to_Specs Compare to Specifications - Does it meet pre-defined limits? Assess_Trends->Compare_to_Specs Quantitative Evaluation Conclusion Draw Conclusion - Establish re-test period or shelf-life Compare_to_Specs->Conclusion Final Assessment

Caption: Workflow for analyzing stability data.

References

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. Available at: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. Available at: [Link]

  • Stability Studies. Selvita. Available at: [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. National Center for Biotechnology Information. Available at: [Link]

  • How to store fluorinated pharmaceutical intermediates properly?. Protheragen. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Analytical Methods. OPUS at UTS. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. ResearchGate. Available at: [Link]

  • Pyridinylpiperazine. Wikipedia. Available at: [Link]

  • Forced Degradation Studies. SciSpace. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • 1-(4-Pyridyl)piperazine. PubChem. Available at: [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Crimson Publishers. Available at: [Link]

  • Chemical Properties of 1-(p-Fluorophenyl)piperazine (CAS 2252-63-3). Cheméo. Available at: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]

  • Pyridine - SAFETY DATA SHEET. Penta. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Elsevier. Available at: [Link]

  • Thermal degradation of PZ-promoted tertiary amines for CO2 capture. Elsevier. Available at: [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. Available at: [Link]

  • 1-(2-Pyrimidyl)piperazine Hydrochloride. JIGS Chemical Limited. Available at: [Link]

  • Thermal degradation of piperazine and its structural analogs. ResearchGate. Available at: [Link]

  • 119532-26-2 | MFCD00190238 | Piperazine, 1-(2,3-dichlorophenyl)-, hydrochloride (1:1). AA Blocks. Available at: [Link]

  • SAFETY DATA SHEET. Fisher Scientific. Available at: [Link]

Sources

Optimizing yield in SNAr reactions of 3,4-difluoropyridine with piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing SNAr Synthesis of 1-(3-Fluoro-4-pyridinyl)piperazine

Executive Summary

This guide addresses the nucleophilic aromatic substitution (SNAr) of 3,4-difluoropyridine with piperazine . The primary objective is to maximize the yield of the mono-substituted product, 1-(3-fluoro-4-pyridinyl)piperazine , while minimizing bis-substitution (dimerization) and ensuring regioselectivity.

Core Reaction: 3,4-Difluoropyridine + Piperazine (excess) → 1-(3-Fluoro-4-pyridinyl)piperazine + HF

Mechanistic Insight & Regioselectivity

Before optimizing, it is critical to understand why the reaction proceeds as it does. In 3,4-difluoropyridine, two electrophilic sites exist (C3 and C4).

  • The C4 Advantage (Major Pathway): The C4 position is para to the pyridine nitrogen. Nucleophilic attack here forms a Meisenheimer intermediate where the negative charge is delocalized onto the electronegative nitrogen atom. This resonance stabilization significantly lowers the activation energy for C4 substitution [1].

  • The C3 Disadvantage: The C3 position is meta to the nitrogen. Attack here does not allow charge delocalization onto the nitrogen, making the intermediate higher in energy.

  • The Ortho Effect: The fluorine at C3 inductively activates the C4 position (ortho-activation), further favoring C4 attack.

Optimized Experimental Protocol

Standardized procedure for 1.0 g scale.

Reagents:

  • 3,4-Difluoropyridine (1.0 equiv)

  • Piperazine (5.0 equiv) – Critical for yield

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) – Acid scavenger

  • Acetonitrile (MeCN) or DMSO (10 vol)

Step-by-Step Workflow:

  • Charge: To a reaction vessel, add Piperazine (5.0 equiv) and K₂CO₃ (2.0 equiv) in MeCN .

    • Note: If solubility is an issue, DMSO is preferred, but MeCN simplifies workup.

  • Activation: Heat the mixture to 60°C to ensure partial dissolution of piperazine.

  • Addition: Add 3,4-difluoropyridine (1.0 equiv) dropwise over 15 minutes.

    • Why? Slow addition keeps the concentration of the electrophile low relative to the nucleophile, suppressing dimer formation (N,N'-bis(3-fluoro-4-pyridinyl)piperazine).

  • Reaction: Heat to reflux (80-85°C for MeCN) or 100°C (for DMSO) for 4–6 hours. Monitor by HPLC/TLC.

  • Workup:

    • For MeCN: Evaporate solvent. Resuspend in DCM/Water.

    • For DMSO: Pour into ice water (10 vol). Extract with EtOAc or DCM (3x).

  • Purification: The excess piperazine stays in the aqueous phase (if pH < 9) or can be washed out with brine. The crude product can often be recrystallized from EtOAc/Hexane or purified via silica column (DCM:MeOH 95:5).

Troubleshooting & FAQs

Q1: I am seeing a significant amount of a higher molecular weight impurity. What is it? A: This is likely the dimer (1,4-bis(3-fluoro-4-pyridinyl)piperazine).

  • Cause: The mono-substituted product contains a secondary amine that is still nucleophilic. If the concentration of 3,4-difluoropyridine is high, the product competes with piperazine for the substrate.

  • Solution: Increase the equivalents of piperazine to 5.0–10.0 equiv . This statistical excess ensures the substrate primarily encounters free piperazine.

Q2: The reaction is sluggish (low conversion after 12h). A: The fluoride leaving group is strong, but the pyridine ring might need more thermal energy.

  • Solution 1 (Solvent): Switch from MeCN (bp 82°C) to DMSO or NMP and increase temp to 100–120°C. SNAr rates are highly temperature-dependent.

  • Solution 2 (Base): Ensure your base (K₂CO₃) is finely ground. Alternatively, use DIPEA (organic base) to improve homogeneity, though inorganic bases are generally preferred to avoid difficult removals.

Q3: How do I efficiently remove the excess piperazine during workup? A: Piperazine is highly water-soluble, but it partitions into organic solvents if the pH is high.

  • Protocol: After the reaction, dilute with water and adjust pH to ~10. Extract the product with DCM. Wash the organic layer 3x with saturated brine . The brine washes help pull the free piperazine (which is very polar) out of the organic layer while the less polar pyridyl-piperazine stays in the DCM.

  • Alternative: Use a scavenger resin (e.g., isocyanate resin) to pull out excess amine if chromatography is to be avoided.

Visual Analysis

Figure 1: Reaction Pathway & Regioselectivity

This diagram illustrates the preferential attack at C4 due to resonance stabilization.

ReactionPathway Substrate 3,4-Difluoropyridine TS_C4 Meisenheimer Complex (C4) (Stabilized by N-atom) Substrate->TS_C4 Path A: C4 Attack (Fast) TS_C3 Meisenheimer Complex (C3) (No N-stabilization) Substrate->TS_C3 Path B: C3 Attack (Slow/Disfavored) Pip Piperazine (Excess) Pip->TS_C4 Product 1-(3-Fluoro-4-pyridinyl)piperazine (Major Product) TS_C4->Product - HF Dimer Bis-substituted Dimer (Byproduct) Product->Dimer + Substrate (If Piperazine low)

Caption: Path A (Green) is kinetically favored due to resonance stabilization. Path B (Red) is disfavored.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yield issues.

Troubleshooting Start Issue: Low Yield Check_Impurity Analyze Impurity Profile (LCMS/TLC) Start->Check_Impurity Dimer_Present High MW Impurity? (Dimer) Check_Impurity->Dimer_Present Yes SM_Remaining Starting Material Left? Check_Impurity->SM_Remaining Yes Action_Stoich Action: Increase Piperazine to 5-10 equiv Dimer_Present->Action_Stoich Action_Temp Action: Increase Temp (Switch to DMSO) SM_Remaining->Action_Temp Temp < 80°C Action_Base Action: Check Base (Use Cs2CO3 or DIPEA) SM_Remaining->Action_Base Temp > 100°C

Caption: Diagnostic flow for identifying root causes of yield loss.

Data Summary: Solvent & Base Effects

VariableConditionExpected OutcomeRecommendation
Solvent Acetonitrile Clean profile, moderate rate, easy workup.First Choice (Reflux)
DMSO Fast rate, difficult removal (high bp).Use if reaction is slow.
Ethanol Slower (protic solvent solvates nucleophile).Avoid if possible.
Base K₂CO₃ Standard, cheap, heterogeneous.Standard
DIPEA Homogeneous, faster, but harder purification.Use for screening.
Stoichiometry 1:1 High dimer formation (~30-40%).DO NOT USE
1:5 >90% Mono-product.Optimal

References

  • Regioselectivity in Pyridine SNAr

    • Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[1][2]

    • Source: ResearchG
    • URL:[Link]

  • General Piperazine Synthesis Protocols

    • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Specific Analogous Reactivity (3-Fluoro-4-substituted pyridines)

Sources

Technical Support Center: Solving Solubility Challenges of Fluoropyridyl Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Solubility Maze of Fluoropyridyl Piperazine APIs

Researchers in drug development frequently encounter promising fluoropyridyl piperazine derivatives, a scaffold known for its versatility in targeting a range of biological pathways, from oncology to central nervous system disorders.[1][2] However, the journey from a promising hit to a viable drug candidate is often obstructed by a critical physicochemical hurdle: poor aqueous solubility. The inherent lipophilicity of many active pharmaceutical ingredients (APIs), including this class, can lead to inconsistent in vitro assay results, poor absorption, and limited bioavailability, ultimately stalling development.[3][4]

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming these solubility challenges. We will explore the fundamental differences between the free base and salt forms of these compounds, offer detailed troubleshooting guides in a practical Q&A format, and provide validated experimental protocols to help you select the optimal form of your API for successful development.

The Core Principle: Why Salt Formation Matters

The solubility of an API is not a fixed property; it is a dynamic characteristic influenced by its chemical structure and the surrounding environment. For basic compounds like fluoropyridyl piperazines, the difference in solubility between the free base and a salt form can be profound.

  • The Free Base Challenge: The un-ionized, or "free base," form of a fluoropyridyl piperazine is often a crystalline solid with high lattice energy. In this state, the molecules are packed tightly together through strong intermolecular forces. For the compound to dissolve, solvent molecules (like water) must overcome this energy to pull individual API molecules into solution. The often lipophilic nature of the molecule further hinders its interaction with polar solvents like water, leading to poor solubility.[5]

  • The Salt Form Advantage: Salt formation is a widely used and highly effective strategy to enhance the aqueous solubility of ionizable APIs.[4][6] Approximately 50% of all marketed small molecule drugs are administered in their salt form.[7][8] The process involves reacting the basic piperazine nitrogen with an acid (a counter-ion). This proton transfer creates an ionized, charged species. This charge dramatically increases the molecule's polarity, allowing it to interact more favorably with water molecules and significantly disrupting the crystal lattice energy. The result is often a several-hundred-fold increase in aqueous solubility.[6][9]

The interplay between the compound's pKa (the pH at which it is 50% ionized) and the pH of the solution is critical. In an environment with a pH below the piperazine's pKa, the molecule will be predominantly in its protonated, more soluble salt form.[10][11]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the common issues and questions that arise during the development of fluoropyridyl piperazine compounds.

Q1: My fluoropyridyl piperazine free base shows very low solubility in my aqueous assay buffer, leading to inconsistent results. What are my immediate troubleshooting steps?

A1: This is a classic problem stemming from the compound precipitating out of solution under assay conditions. Before undertaking a full salt-form development program, several immediate strategies can be employed:

  • pH Adjustment: The piperazine moiety is basic. Lowering the pH of your buffer can protonate the piperazine nitrogens, forming a more soluble in situ salt.[12] If your assay is tolerant to pH changes, try adjusting the pH to a more acidic value (e.g., pH 4-5) to see if solubility and assay consistency improve.

  • Use of Co-solvents: Often, a stock solution is prepared in a water-miscible organic solvent like dimethyl sulfoxide (DMSO). When this stock is diluted into the aqueous assay buffer, the compound can crash out. To mitigate this, ensure the final concentration of the co-solvent in your assay is kept as low as possible (typically <0.5% for DMSO in cell-based assays) but high enough to maintain solubility.[12] Always run appropriate vehicle controls to ensure the co-solvent itself is not affecting the biological results.[12]

  • Kinetic Solubility Assessment: Determine the kinetic solubility of your compound in your specific assay buffer. This will establish the concentration at which the compound begins to precipitate under your experimental conditions and help you define a more reliable concentration range for your experiments.[13]

Q2: I've decided to create a salt of my compound to improve its properties. How do I choose the best counter-ion?

A2: Selecting the right counter-ion is a critical decision, as it impacts not only solubility but also stability, hygroscopicity (moisture absorption), and manufacturability.[14] A salt screening study is the standard and recommended approach to identify the optimal salt form.[12][15]

This study involves reacting the free base with a panel of pharmaceutically acceptable acids. For basic drugs like yours, common counter-ions include hydrochloride, mesylate, sulfate, tosylate, hydrobromide, and various organic acids like citrate or tartrate.[9][15][16] The goal is to find a salt that forms a stable, crystalline solid with a superior profile compared to the free base. Key properties to evaluate for each salt form are:

  • Aqueous Solubility & Dissolution Rate: The primary goal is a significant improvement in how much dissolves and how fast.

  • Crystallinity: Crystalline forms are generally preferred over amorphous ones due to their superior physical and chemical stability.[17]

  • Hygroscopicity: A desirable salt form will have low hygroscopicity, meaning it doesn't readily absorb water from the atmosphere, which can affect stability and handling.[15]

  • Chemical and Physical Stability: The chosen salt must be stable under storage conditions and not convert to other forms.

Q3: My new salt form is highly soluble initially, but a precipitate forms over time, especially in buffers at neutral pH. What's happening?

A3: You are likely observing a phenomenon known as salt disproportionation . This is a common challenge where a highly soluble salt reverts to its poorly soluble free base form in solution.[14]

This occurs when the pH of the solution is significantly higher than the pKa of the acidic counter-ion and closer to or above the pKa of your basic piperazine compound. In the gastrointestinal tract, for example, the pH can range from acidic in the stomach to near-neutral in the intestine. A salt may dissolve in the stomach but then precipitate back into the less-soluble free base in the intestine, which can limit absorption.[14][18] This highlights the importance of evaluating a salt's stability and solubility across a physiologically relevant pH range (typically pH 1.2 to 6.8).[19]

Q4: Are there any significant disadvantages or risks associated with using a salt form?

A4: Yes, while salt formation is a powerful tool, it is not without potential challenges that must be carefully managed:

  • Hygroscopicity: Some salts can be highly hygroscopic, which can lead to handling issues during manufacturing, affect powder flow, and potentially cause chemical degradation through hydrolysis.[20]

  • Polymorphism: The new salt may exist in multiple crystalline forms (polymorphs), each with different solubility and stability profiles. A thorough polymorph screen is essential to identify and control the most stable form.[14]

  • Common Ion Effect: The solubility of some salts (e.g., hydrochlorides) can be suppressed in environments that already contain that ion. For instance, the solubility of a hydrochloride salt may be reduced in the stomach's gastric fluid, which contains hydrochloric acid.[7][14]

  • Conversion and Stability: As mentioned in Q3, the risk of converting back to the free base is a significant stability concern that can compromise therapeutic efficacy.[18]

Q5: Salt formation did not sufficiently improve the solubility of my fluoropyridyl piperazine, or it created an unstable form. What other options can I explore?

A5: If salt formation proves unsuitable, several advanced formulation strategies can be employed to enhance solubility:

  • Co-crystallization: This involves combining the API with a pharmaceutically acceptable co-former in a single crystal lattice. Unlike salts, there is no proton transfer. Co-crystals can modify the API's physicochemical properties, including solubility and dissolution rate, and are an excellent alternative for compounds that are non-ionizable or where salt formation fails.[8][12]

  • Amorphous Solid Dispersions (SDDs): The API can be dispersed in a polymer matrix in its amorphous (non-crystalline) state. The amorphous form has higher energy and is significantly more soluble than its crystalline counterpart.[3][4] Technologies like spray drying are used to create these formulations.[3]

  • Nanosuspensions: This technique involves reducing the particle size of the API down to the nanometer range. This drastic increase in surface area enhances the dissolution rate according to the Noyes-Whitney equation.[6][12]

Data Presentation & Summary

The decision to move forward with a free base or a salt form should be data-driven. The following tables summarize the key comparative points and common choices in salt selection.

Table 1: Comparison of General Physicochemical Properties: Free Base vs. Salt Form

PropertyFluoropyridyl Piperazine (Free Base)Fluoropyridyl Piperazine (Salt Form)Rationale for Difference
Aqueous Solubility Typically LowGenerally HighIonization of the piperazine nitrogen increases polarity and interaction with water.[6]
Dissolution Rate SlowFastHigher solubility creates a larger concentration gradient, driving faster dissolution.
Melting Point LowerHigherStronger ionic interactions in the salt's crystal lattice require more energy to break.[21]
Hygroscopicity Generally LowVariable (Can be High)The ionic nature of salts can attract water molecules more readily.
Chemical Stability Generally HighCan be lower (risk of disproportionation)The salt can revert to the free base depending on the pH and moisture content.
pH-Dependent Solubility High dependence (more soluble at low pH)Less pH-dependent (but can still be an issue)The compound is already protonated, but disproportionation can occur at higher pH.[20]

Table 2: Common Counter-ions for Salt Formation of Basic APIs

Counter-ion AcidSalt NameTypical Characteristics & Considerations
Hydrochloric AcidHydrochloride (HCl)Low molecular weight, widely used. Can have common ion effect in the stomach.[9]
Methanesulfonic AcidMesylateOften forms stable, non-hygroscopic, crystalline salts with good solubility.[15]
Sulfuric AcidSulfateCan be effective but may have a higher tendency for hygroscopicity.[15]
p-Toluenesulfonic AcidTosylateLarger counter-ion, can be useful for inducing crystallinity.[15]
Citric AcidCitrateCan form multiple salt stoichiometries; often highly soluble but can be hygroscopic.[16]
Tartaric AcidTartrateChiral counter-ion, can be used for chiral resolution; generally good solubility.[16]

Visualization of Key Workflows & Mechanisms

Visual diagrams can help clarify complex decision-making processes and scientific principles.

G cluster_0 cluster_1 Initial Troubleshooting (In Vitro) cluster_2 Physicochemical Characterization cluster_3 Advanced Strategies cluster_4 Start Poorly Soluble Fluoropyridyl Piperazine Free Base pH_Adjust pH Adjustment (Lower pH) Start->pH_Adjust For Assays Cosolvent Co-solvent Optimization (e.g., DMSO) Start->Cosolvent For Assays Salt_Screen Perform Salt Screening Study Start->Salt_Screen For Solid Form Development Eval Evaluate Salts: - Solubility - Stability - Hygroscopicity - Crystallinity Salt_Screen->Eval Success Optimal Form Identified Eval->Success Suitable Salt Found Fail Solubility Still Insufficient Eval->Fail No Suitable Salt Found Advanced Consider Advanced Formulations: - Co-crystals - Amorphous Dispersions - Nanosuspensions Advanced->Success Fail->Advanced

Caption: Troubleshooting workflow for solubility issues.

G cluster_0 Free Base (Poorly Soluble) cluster_1 Salt Formation Process cluster_2 Salt Form (Highly Soluble) FB Fluoropyridyl Piperazine (R-Pip-R') Lattice High Crystal Lattice Energy FB->Lattice Strong Intermolecular Forces Protonation Proton Transfer FB->Protonation Acid Acid (H-X) Acid->Protonation Salt Ionized Salt [R-Pip-H]⁺ X⁻ Protonation->Salt FB_node R-Pip-R' Solvation Favorable Solvation Salt->Solvation Strong Ion-Dipole Interactions with H₂O caption Mechanism of solubility enhancement via salt formation.

Caption: Mechanism of solubility enhancement via salt formation.

Experimental Protocols

The following are standardized protocols for key experiments in assessing and improving the solubility of your compound.

Protocol 1: pH-Solubility Profiling

This protocol determines the solubility of a compound across a range of pH values, which is essential for predicting its behavior in physiological environments.

Methodology:

  • Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4) at the desired temperature (e.g., 37 °C).[19]

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. Ensure enough solid is present to maintain a saturated solution.

  • Equilibration: Seal the vials and agitate them (e.g., using a shake-flask or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium has been reached.[22]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[13][23]

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each buffer solution.

Protocol 2: Salt Screening

This protocol outlines common methods for attempting to form new salt versions of your free base compound.

Methodology:

  • Method A: Solvent Evaporation

    • Dissolve the fluoropyridyl piperazine free base in a suitable solvent (e.g., methanol or ethanol).

    • In separate vials, add a stoichiometric amount (typically a 1:1 molar ratio) of each selected acid (from your counter-ion panel).

    • Allow the solutions to stir at a controlled temperature. If a precipitate forms, isolate it by filtration.

    • If no precipitate forms, slowly evaporate the solvent to induce crystallization.[12]

  • Method B: Slurry Method (for poorly soluble free base)

    • Suspend the free base and a stoichiometric amount of the acid in a solvent where both are only sparingly soluble.

    • Stir the resulting slurry for an extended period (24-72 hours) to allow for equilibration and potential conversion to the salt form.

    • Isolate the solid phase by filtration.[12]

  • Characterization (Crucial Step):

    • Analyze all isolated solids using techniques like X-ray Powder Diffraction (XRPD) to confirm if a new crystalline form has been created, which is indicative of salt formation.[12]

    • Further characterization by Differential Scanning Calorimetry (DSC) for thermal properties and Nuclear Magnetic Resonance (NMR) can confirm the salt structure and stoichiometry.[12][15]

Protocol 3: Thermodynamic (Shake-Flask) Solubility Assay

This is the gold-standard method for determining the equilibrium solubility of a confirmed salt or the free base.[22]

Methodology:

  • Preparation: Add an excess amount of the solid compound (the confirmed salt or free base) to a vial containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4).

  • Equilibration: Agitate the sealed vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-72 hours to ensure equilibrium is reached.[21]

  • Filtration: Withdraw the supernatant and filter it through a chemically inert syringe filter to remove any undissolved solid.[11]

  • Analysis: Quantify the API concentration in the filtrate using a validated analytical method (e.g., HPLC).

  • Reporting: Express the equilibrium solubility in units such as mg/mL or µM at the specified temperature and pH.[11]

References

  • Pharma's Almanac. "Enhanced Solubility through API Processing: Salt and Cocrystal Formation." May 05, 2023. [Link]

  • American Pharmaceutical Review. "Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs)." October 01, 2010. [Link]

  • ACS Publications. "API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Crystal Growth & Design." December 17, 2025. [Link]

  • MDPI. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Accessed February 26, 2026. [Link]

  • PubMed. "Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole." July 15, 2013. [Link]

  • TAPI. "Solving solubility issues in modern APIs." July 26, 2018. [Link]

  • Surflay. "Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?" April 19, 2022. [Link]

  • ResearchGate. "Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole | Request PDF." August 06, 2025. [Link]

  • National Journal of Pharmaceutical Sciences. "Determination of solubility by gravimetric method: A brief review." Accessed February 26, 2026. [Link]

  • Solubility of Things. "Piperazine dihydrochloride." Accessed February 26, 2026. [Link]

  • European Pharmaceutical Review. "Pharmaceutical salts of small molecule drugs: opportunities and challenges." October 28, 2014. [Link]

  • Altasciences. "ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API." Accessed February 26, 2026. [Link]

  • Emmace. "Solubility and chemical quantification of APIs/drugs." Accessed February 26, 2026. [Link]

  • Innovative Journal. "API Salt Selection: A Classical but Evolving Approach in Modern Drug Development." October 08, 2025. [Link]

  • Pharmaceutical Technology. "Salt Selection in Drug Development." May 21, 2021. [Link]

  • World Health Organization (WHO). "Annex 4." Accessed February 26, 2026. [Link]

  • Royal Society of Chemistry. "CHAPTER 2: Tactics to Improve Solubility." August 27, 2021. [Link]

  • Upperton Pharma Solutions. "A Guide to Improving API Solubility with Spray-Dried Dispersions." December 19, 2024. [Link]

  • Wiley Online Library. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." January 19, 2026. [Link]

  • PMC. "Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity." Accessed February 26, 2026. [Link]

  • Almac Group. "Key strategies central to overcoming poor API solubility." Accessed February 26, 2026. [Link]

  • PubMed. "Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles." Accessed February 26, 2026. [Link]

  • SINTEF. "Solid liquid solubility of piperazine." Accessed February 26, 2026. [Link]

  • PubMed. "An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs." May 14, 2022. [Link]

  • ResearchGate. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." October 12, 2025. [Link]

  • Bentham Science. "An Evolving Role of Piperazine Moieties in Drug Design and Discovery." Accessed February 26, 2026. [Link]

  • ResearchGate. "Preparation and Properties of Citric and Tartaric Acid Salts of Piperazine." August 09, 2025. [Link]

  • ResearchGate. "Structural characterization of 5-Fluorouracil & Piperazine new solid forms and evaluation of their antitumor activity | Request PDF." Accessed February 26, 2026. [Link]

  • ResearchGate. "Study of the solid-liquid solubility in the piperazine-H2O-CO2 system using FBRM and PVM." October 30, 2025. [Link]

  • Solubility of Things. "Piperazine." Accessed February 26, 2026. [Link]

  • OUCI. "An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs." Accessed February 26, 2026. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Melting Point Characteristics of Fluoropyridinyl-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to the Significance of Melting Point in Drug Discovery

The melting point of an active pharmaceutical ingredient (API) is more than just a physical constant; it is a window into the intermolecular forces at play within the crystal lattice. A sharp and high melting point is often associated with a stable crystalline form, which can be advantageous for formulation and storage. Conversely, a lower melting point may indicate weaker intermolecular interactions or the presence of impurities. For drug development professionals, a thorough understanding of the melting point behavior of a series of derivatives can guide the selection of candidates with optimal solid-state properties.

The 1-(fluoropyridinyl)-piperazine core is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds targeting different biological pathways. The introduction of a fluorine atom to the pyridinyl ring can significantly modulate the electronic properties and metabolic stability of the molecule. The piperazine moiety, with its two nitrogen atoms, offers a versatile handle for introducing a wide range of substituents to fine-tune the pharmacological and physicochemical properties of the final compound.

Factors Influencing the Melting Point of Heterocyclic Compounds

The melting point of an organic compound is primarily determined by the strength of the intermolecular forces in its crystal lattice and the efficiency with which the molecules can pack together. For the 1-(fluoropyridinyl)-piperazine derivatives, several key factors come into play:

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors can lead to strong intermolecular interactions, resulting in higher melting points. The nitrogen atoms in the piperazine and pyridinyl rings can act as hydrogen bond acceptors.

  • Dipole-Dipole Interactions: The introduction of a fluorine atom creates a significant dipole moment in the pyridinyl ring. These dipole-dipole interactions contribute to the overall lattice energy and can influence the melting point.

  • Van der Waals Forces: Larger substituents on the piperazine nitrogen will generally lead to stronger van der Waals forces and, consequently, higher melting points, assuming they do not disrupt the crystal packing.

  • Molecular Symmetry and Packing: Molecules with a higher degree of symmetry can often pack more efficiently into a crystal lattice, leading to stronger intermolecular interactions and a higher melting point. The position of the fluorine atom on the pyridinyl ring and the nature of the substituent on the piperazine can significantly impact molecular symmetry.

  • Presence of Impurities: Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[1]

Comparative Analysis of Melting Points

Due to the limited availability of a systematic dataset for 1-(3-Fluoro-4-pyridinyl)-piperazine derivatives, this guide presents a comparative analysis of related fluoropyridinyl and fluorophenyl piperazine compounds to illustrate the impact of structural modifications on melting points.

CompoundStructureMelting Point (°C)Key Structural Features
1-(4-Fluorophenyl)piperazine30-33[2]Fluorine on the phenyl ring, unsubstituted second piperazine nitrogen.
1-(4-Pyridyl)piperazine137-141Pyridyl ring instead of fluorophenyl, unsubstituted second piperazine nitrogen.
1-[3-(Trifluoromethyl)pyrid-2-yl]piperazine45-47Trifluoromethyl group on the pyridyl ring, electron-withdrawing.
N-(2,4-Difluorobenzoyl)piperazine>260[3]Amide linkage to a difluorobenzoyl group, strong hydrogen bonding potential.
N,N'-Bis(2,4-difluorobenzoyl)piperazine245-247[3]Symmetrical di-substituted piperazine with two amide groups.

Analysis of Trends:

From the limited data, we can infer several trends. The significantly higher melting point of 1-(4-Pyridyl)piperazine compared to 1-(4-Fluorophenyl)piperazine suggests that the nitrogen atom in the pyridine ring plays a crucial role in establishing stronger intermolecular interactions, likely through enhanced hydrogen bonding or dipole-dipole interactions, as compared to the fluorophenyl analogue.

The introduction of an amide functionality, as seen in the N-(2,4-Difluorobenzoyl)piperazine derivatives, dramatically increases the melting point. This is expected due to the strong hydrogen bonding capabilities of the amide group, which leads to a highly ordered and stable crystal lattice. The slightly lower melting point of the di-substituted derivative compared to the mono-substituted one could be due to a disruption of the optimal packing arrangement, even with the presence of two amide groups.

Experimental Protocols

General Synthesis of N-Aryl-1-(fluoropyridinyl)-piperazines

A general and convenient method for the synthesis of N-aryl piperazines involves the reaction of a suitable fluoropyridine with piperazine, followed by N-arylation.

Synthesis_Workflow start Start Materials: - Fluoropyridine - Piperazine step1 Step 1: Nucleophilic Aromatic Substitution (e.g., K2CO3, DMF, Heat) start->step1 intermediate Intermediate: 1-(Fluoropyridinyl)piperazine step1->intermediate step2 Step 2: N-Arylation (e.g., Aryl halide, Pd catalyst, Base) intermediate->step2 product Final Product: N-Aryl-1-(fluoropyridinyl)piperazine step2->product

Caption: General synthetic workflow for N-Aryl-1-(fluoropyridinyl)-piperazines.

Step-by-Step Methodology:

  • Synthesis of 1-(Fluoropyridinyl)piperazine:

    • To a solution of the appropriate fluoropyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add piperazine (2.0-3.0 eq) and a base such as potassium carbonate (2.0 eq).

    • Heat the reaction mixture at a temperature ranging from 80 to 120 °C for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 1-(fluoropyridinyl)piperazine.

  • N-Arylation of 1-(Fluoropyridinyl)piperazine:

    • In a reaction vessel, combine the 1-(fluoropyridinyl)piperazine (1.0 eq), the desired aryl halide (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 2.0 eq).

    • Add a dry, degassed solvent such as toluene or dioxane.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 100-120 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the final N-aryl-1-(fluoropyridinyl)-piperazine derivative.

Melting Point Determination

The melting point of the synthesized derivatives should be determined using a calibrated melting point apparatus.

Melting_Point_Determination sample_prep Sample Preparation: - Finely powder the dry sample capillary_loading Capillary Loading: - Pack sample into a capillary tube sample_prep->capillary_loading apparatus_setup Apparatus Setup: - Place capillary in melting point apparatus capillary_loading->apparatus_setup heating Controlled Heating: - Heat at a slow, constant rate (e.g., 1-2 °C/min) apparatus_setup->heating observation Observation: - Record the temperature range from the first sign of melting to complete liquefaction heating->observation

Caption: Standard workflow for melting point determination.

Detailed Protocol:

  • Ensure the sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of a calibrated melting point apparatus.

  • Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). The recorded range is the melting point range of the compound.

Conclusion

The melting point of 1-(fluoropyridinyl)-piperazine derivatives is a sensitive function of their molecular structure. While a comprehensive dataset for the 3-fluoro-4-pyridinyl isomer remains to be fully elucidated in publicly accessible literature, the analysis of related compounds provides valuable insights. The position of the fluorine atom, the presence of other substituents on the pyridinyl ring, and the nature of the group attached to the second piperazine nitrogen all play a critical role in determining the melting point. Specifically, the introduction of functionalities capable of strong hydrogen bonding, such as amides, can dramatically increase the melting point. For researchers in drug discovery, a systematic evaluation of the melting points of a series of derivatives is a crucial step in identifying candidates with desirable solid-state properties for further development.

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A Comparative Guide to the Structure-Activity Relationship of 4-Pyridinyl and 2-Pyridinyl Piperazine Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-pyridinyl and 2-pyridinyl piperazine antagonists. The piperazine scaffold is a cornerstone in modern medicinal chemistry, and the seemingly subtle change in the position of the pyridine nitrogen atom from the 2- to the 4-position can profoundly impact receptor affinity, selectivity, and functional activity. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key pharmacological differences, the underlying structural and physicochemical rationales, and the experimental methodologies used to characterize these important classes of compounds.

Introduction: The Prominence of the Pyridinyl-Piperazine Scaffold

The pyridinyl-piperazine moiety is a privileged scaffold in drug discovery, forming the core of numerous clinically successful drugs and investigational compounds targeting a wide range of G-protein coupled receptors (GPCRs).[1][2] This structural motif is particularly prevalent in antagonists of aminergic receptors, including dopamine, serotonin, and histamine receptors, which are critical targets for the treatment of central nervous system (CNS) disorders and allergic conditions.[3][4]

The versatility of the pyridinyl-piperazine core lies in its ability to be readily modified at several positions, allowing for the fine-tuning of its pharmacological profile. One of the most fundamental modifications, yet one with significant consequences, is the isomeric position of the nitrogen atom within the pyridine ring. This guide will focus on a head-to-head comparison of the 4-pyridinyl and 2-pyridinyl regioisomers, exploring how this seemingly minor structural alteration dictates their interaction with biological targets.

Comparative Structure-Activity Relationship (SAR)

A direct comparison of the SAR of 4-pyridinyl and 2-pyridinyl piperazine antagonists reveals that the position of the pyridine nitrogen is a critical determinant of receptor selectivity and affinity. While comprehensive, direct comparative studies across all major CNS targets are not abundant in the literature, a clear trend emerges from the available data, particularly for sigma (σ) receptors. For other key targets, such as dopamine, serotonin, and histamine receptors, we can synthesize findings from various studies to build a comparative picture.

Sigma (σ) Receptors: A Clear Case of Regioisomeric Selectivity

A study directly comparing the binding affinities of pyridylpiperazines at σ1 and σ2 receptors provides a clear illustration of the impact of the pyridine nitrogen's position. The findings indicate that (2-pyridyl)piperazines exhibit a preference for σ2 receptors, whereas (3-pyridyl) and (4-pyridyl)piperazines favor σ1 receptors. This suggests that the electronic and steric properties conferred by the nitrogen's location are key to differentiating between these two receptor subtypes.

Compound ClassPreferred Sigma Receptor
2-Pyridinyl Piperazines σ2
4-Pyridinyl Piperazines σ1

This data highlights the profound influence of the pyridine nitrogen's position on receptor selectivity.

Dopamine D2 Receptors
Serotonin 5-HT2A Receptors

Similar to the D2 receptor, both 2- and 4-pyridinylpiperazine derivatives have been explored as 5-HT2A antagonists.[5][7] The SAR is complex and highly dependent on the overall molecular structure. Docking studies of various arylpiperazines into homology models of the 5-HT2A receptor have been performed to understand the binding modes.[8] The position of the pyridine nitrogen would be expected to alter the electrostatic potential surface of the ligand, thereby influencing its interaction with the receptor's binding site.

Histamine H1 Receptors

The pyridinylpiperazine scaffold has also been incorporated into histamine H1 antagonists.[9][10] The basicity of the piperazine and pyridinyl nitrogens is a critical factor for H1 receptor binding. The pKa of the pyridine nitrogen differs between the 2- and 4-substituted isomers, which can affect the overall ionization state of the molecule at physiological pH and its interaction with key acidic residues in the H1 receptor binding pocket.

Structural and Physicochemical Rationale for SAR Differences

The observed differences in the pharmacological profiles of 4-pyridinyl and 2-pyridinyl piperazine antagonists can be attributed to fundamental differences in their electronic and steric properties.

Electronic Properties and Basicity

The position of the nitrogen atom in the pyridine ring significantly influences its basicity (pKa). The pKa of 4-aminopyridine is approximately 9.17, while that of 2-aminopyridine is around 6.86.[11][12] This difference in basicity has profound implications for the protonation state of the molecule at physiological pH (around 7.4). A more basic pyridine nitrogen is more likely to be protonated, which can be a critical factor for forming ionic interactions with acidic residues in the receptor binding pocket.

G cluster_0 4-Pyridinyl System cluster_1 2-Pyridinyl System 4-Pyridinyl Higher pKa (~9.17) More Basic Nitrogen Protonation_4 Higher degree of protonation at physiological pH 4-Pyridinyl->Protonation_4 Interaction_4 Favors strong ionic interactions with acidic residues (e.g., Asp) Protonation_4->Interaction_4 Receptor_Binding_Pocket Receptor Binding Pocket (e.g., with Aspartic Acid) Interaction_4->Receptor_Binding_Pocket Stronger Interaction 2-Pyridinyl Lower pKa (~6.86) Less Basic Nitrogen Protonation_2 Lower degree of protonation at physiological pH 2-Pyridinyl->Protonation_2 Interaction_2 May favor hydrogen bonding or weaker ionic interactions Protonation_2->Interaction_2 Interaction_2->Receptor_Binding_Pocket Weaker/Different Interaction

Caption: Influence of pyridine nitrogen basicity on receptor interactions.

Steric and Conformational Factors

The position of the pyridine nitrogen also dictates the overall shape and conformational flexibility of the molecule. The 2-pyridinyl group introduces a steric bulk closer to the piperazine ring compared to the 4-pyridinyl isomer. This can influence how the molecule fits into the binding pocket and may favor or disfavor interactions with specific receptor subtypes.

Experimental Protocols

The characterization of 4-pyridinyl and 2-pyridinyl piperazine antagonists relies on a suite of in vitro assays to determine their binding affinity and functional activity. Below are detailed protocols for key assays.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Materials:

  • HEK-293 cells stably expressing the human dopamine D2 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.

  • Radioligand: [³H]-Spiperone.

  • Non-specific determinant: Haloperidol (10 µM).

  • Test compounds (4-pyridinyl and 2-pyridinyl piperazine derivatives).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest HEK-293 cells expressing the D2 receptor.

    • Homogenize the cells in cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, radioligand, and either the test compound at various concentrations or the non-specific determinant.

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) with gentle shaking to reach equilibrium.

  • Filtration:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

  • Detection:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

G start Start prep Prepare D2 Receptor Membranes start->prep end End setup Set up Assay Plate: - Membranes - [³H]-Spiperone - Test Compound/Control prep->setup incubate Incubate to Equilibrium setup->incubate filter Separate Bound/Free Radioligand (Vacuum Filtration) incubate->filter detect Quantify Radioactivity (Scintillation Counting) filter->detect analyze Calculate IC50 and Ki detect->analyze analyze->end

Caption: Workflow for a Dopamine D2 Receptor Radioligand Binding Assay.

Functional Assay for Serotonin 5-HT2A Receptor (Calcium Mobilization)

This protocol outlines a fluorescence-based assay to measure intracellular calcium mobilization following 5-HT2A receptor activation, which is coupled to the Gq/11 signaling pathway.

Materials:

  • CHO or HEK-293 cells stably expressing the human 5-HT2A receptor.

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid.

  • Test compounds (4-pyridinyl and 2-pyridinyl piperazine derivatives).

  • Reference agonist (e.g., Serotonin).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader with kinetic reading capability.

Procedure:

  • Cell Plating:

    • Seed the 5-HT2A expressing cells into microplates and incubate overnight.

  • Dye Loading:

    • Remove the culture medium and add the calcium-sensitive dye loading solution.

    • Incubate at 37°C for 45-60 minutes.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds (as antagonists) and the reference agonist.

    • Add the antagonist to the wells and pre-incubate.

    • Add the agonist to stimulate the receptor.

  • Signal Detection:

    • Immediately measure the fluorescence signal over time using a fluorescence microplate reader.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the concentration-response curves for the antagonist in the presence of the agonist to determine the IC50 value.

G cluster_pathway 5-HT2A Receptor Signaling Pathway Agonist Serotonin (Agonist) Receptor 5-HT2A Receptor Gq_11 Gq/11 PLC Phospholipase C PIP2 PIP2 IP3 IP3 DAG DAG Ca_Release Intracellular Ca²⁺ Release PKC Protein Kinase C Antagonist Pyridinyl Piperazine Antagonist Antagonist->Receptor Blocks

Caption: Signaling pathway of the 5-HT2A receptor and the point of intervention for antagonists.

Conclusion

The substitution pattern of the pyridinyl ring in pyridinyl-piperazine antagonists is a critical determinant of their pharmacological profile. The choice between a 4-pyridinyl and a 2-pyridinyl moiety can significantly alter receptor affinity and selectivity, as evidenced by the clear preference of these isomers for different sigma receptor subtypes. These differences are rooted in the fundamental electronic and steric properties of the two regioisomers. A thorough understanding of these structure-activity relationships, supported by robust in vitro characterization using the methodologies outlined in this guide, is essential for the rational design of novel and selective antagonists for a range of CNS and other targets. Further head-to-head comparative studies will be invaluable in refining our understanding and guiding future drug discovery efforts in this important chemical space.

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Navigating the Nuances of Adrenergic Receptor Selectivity: A Comparative Guide to the Binding Affinity of 4-Pyridyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of G-protein coupled receptor (GPCR) pharmacology, the quest for subtype-selective ligands is paramount for developing safer and more efficacious therapeutics. Among the myriad of scaffolds explored, 4-pyridyl analogs have emerged as a versatile class of compounds targeting alpha-adrenergic receptors (α-ARs). This guide provides an in-depth comparison of the binding affinities of various 4-pyridyl analogs for α1 and α2-adrenergic receptor subtypes, supported by experimental data and a discussion of the underlying structure-activity relationships (SAR).

The Alpha-Adrenergic Receptors: A Brief Overview

Alpha-adrenergic receptors, integral to the sympathetic nervous system, are classified into two main types: α1 and α2, each comprising three subtypes (α1A, α1B, α1D and α2A, α2B, α2C). These receptors mediate a wide array of physiological processes, from vasoconstriction and smooth muscle contraction (α1) to the regulation of neurotransmitter release (α2). Consequently, they are critical targets for drugs treating conditions such as hypertension, benign prostatic hyperplasia (BPH), and certain neurological disorders.

The 4-pyridyl moiety, a six-membered heterocycle containing a nitrogen atom, serves as a key pharmacophoric element in many adrenergic ligands. Its ability to participate in hydrogen bonding and π-π stacking interactions within the receptor binding pocket makes it a valuable component in the design of high-affinity ligands. Understanding how modifications to this and surrounding structures influence binding affinity and selectivity is crucial for rational drug design.

Comparative Binding Affinities of 4-Pyridyl Analogs

The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

The following table summarizes the binding affinities (Ki in nM) of a series of pyridinylpiperazine and piperazine-pyridazinone derivatives for α1 and α2-adrenergic receptors. These compounds all feature a 4-pyridyl or a related pyridinyl structural element.

Compound IDStructureα1-AR Ki (nM)α2-AR Ki (nM)Selectivity (α1/α2)Reference
1 1-(3-Fluoro-2-pyridinyl)piperazine>100025>40 (α2 selective)
2 1-(2-Pyridinyl)piperazine180011016.4 (α2 selective)
3 Compound 4 from Marona et al., 20112.4341.2142.1 (α1 selective)
4 Compound 5 from Marona et al., 20112.1128.261.0 (α1 selective)
5 Compound 5a from Betti et al., 20060.8314301723 (α1 selective)
6 Compound 5b from Betti et al., 20060.529801885 (α1 selective)

Deciphering the Structure-Activity Relationship (SAR)

The data presented above reveals key structural features that govern the binding affinity and selectivity of 4-pyridyl analogs for α-adrenergic receptors.

For α1-Adrenergic Receptors:

  • The Arylpiperazine Moiety is Key: The high α1-affinity of compounds 3-6 is largely attributed to the presence of an arylpiperazine scaffold. Specifically, the 1-(o-methoxyphenyl)piperazine moiety appears to be crucial for high-affinity binding to α1-adrenoceptors.

  • Linker Length and Composition: The nature and length of the alkyl chain connecting the piperazine and the terminal group significantly impact affinity. For the piperazine-pyridazinone series, a longer polymethylene chain generally leads to a gradual increase in α1-AR affinity.

  • Terminal Group Influence: The terminal pyridazinone moiety in compounds 5 and 6 contributes favorably to α1-AR binding, resulting in subnanomolar affinities.

For α2-Adrenergic Receptors:

  • Direct Pyridinyl-Piperazine Linkage: In contrast to the α1-selective compounds, analogs where the pyridinyl ring is directly attached to the piperazine, such as compounds 1 and 2 , exhibit a preference for α2-ARs.

  • Substitution on the Pyridyl Ring: The introduction of a fluorine atom at the 3-position of the 2-pyridinyl ring (compound 1 ) significantly enhances α2-AR affinity compared to the unsubstituted analog (compound 2 ). This suggests that electronic modifications to the pyridyl ring can fine-tune selectivity.

Experimental Protocol: Radioligand Binding Assay

The determination of binding affinities for these 4-pyridyl analogs is typically achieved through competitive radioligand binding assays. This technique measures the ability of a test compound to displace a radiolabeled ligand with known high affinity and selectivity for the target receptor.

Objective: To determine the inhibitory constant (Ki) of a 4-pyridyl analog for α1 and α2-adrenergic receptors.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing human α1- or α2-adrenergic receptor subtypes.

  • Radioligand:

    • For α1-AR: [³H]prazosin (a high-affinity α1-AR antagonist).

    • For α2-AR: [³H]clonidine or [³H]rauwolscine (high-affinity α2-AR ligands).

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine for α1-AR, 10 µM yohimbine for α2-AR).

  • Test Compounds: Serial dilutions of the 4-pyridyl analogs.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well Plates, Glass Fiber Filters, and Scintillation Counter.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and cell membranes.

    • Non-specific Binding (NSB): Non-specific binding control, radioligand, and cell membranes.

    • Competition Binding: Test compound (at various concentrations), radioligand, and cell membranes.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the canonical signaling pathways for α1 and α2-adrenergic receptors and the workflow of a competitive radioligand binding assay.

G cluster_alpha1 α1-Adrenergic Receptor Signaling Agonist1 Agonist (e.g., Norepinephrine) alpha1R α1-AR Agonist1->alpha1R Binds Gq Gq/11 protein alpha1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response1 Physiological Response (e.g., Smooth Muscle Contraction) PKC->Response1 Leads to

Caption: Canonical α1-adrenergic receptor signaling cascade.

G cluster_alpha2 α2-Adrenergic Receptor Signaling Agonist2 Agonist (e.g., Norepinephrine) alpha2R α2-AR Agonist2->alpha2R Binds Gi Gi/o protein alpha2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Acts on cAMP ↓ cAMP ATP->cAMP Conversion Blocked Response2 Physiological Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response2 Leads to

Caption: Canonical α2-adrenergic receptor signaling cascade.

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare Reagents (Membranes, Radioligand, Test Compound) setup Set up 96-well plate (Total, NSB, Competition) prep->setup incubate Incubate to Equilibrium setup->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 → Ki) count->analyze

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

The exploration of 4-pyridyl analogs as ligands for alpha-adrenergic receptors continues to be a fruitful area of research. The studies highlighted in this guide demonstrate that subtle structural modifications to this versatile scaffold can profoundly influence binding affinity and selectivity. While arylpiperazine derivatives containing a pyridyl moiety have shown a strong preference for α1-ARs, direct linkage of the pyridinyl ring to a piperazine core tends to favor α2-ARs. A thorough understanding of these structure-activity relationships, derived from robust experimental data, is indispensable for the rational design of novel, subtype-selective α-adrenergic receptor modulators with improved therapeutic profiles.

References

  • Betti, L., Zanelli, M., Giannaccini, G., Manetti, F., Schenone, S., & Strappaghetti, G. (2006). Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors. Bioorganic & Medicinal Chemistry, 14(8), 2828-2836. [Link]

  • Marona, H., Kubacka, M., Filipek, B., Siwek, A., Dybała, M., Szneler, E., Pociecha, T., Gunia, A., & Waszkielewicz, A. M. (2011). Synthesis, alpha-adrenoceptors affinity and alpha

Safety Operating Guide

Comprehensive Safety and Disposal Protocol: 1-(3-Fluoro-4-pyridinyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive operational and disposal guide for 1-(3-Fluoro-4-pyridinyl)-piperazine, designed for laboratory professionals and researchers.

In pharmaceutical development, piperazine derivatives are critical building blocks for synthesizing active pharmaceutical ingredients (APIs). 1-(3-Fluoro-4-pyridinyl)-piperazine (CAS#: 1260227-78-8) presents specific end-of-life management challenges due to the presence of both multiple nitrogen heteroatoms and a fluorine substituent [1].

This guide outlines the mechanistic reasoning and step-by-step methodologies required to safely manage, segregate, and dispose of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Physicochemical & Hazard Profile

To design an effective disposal strategy, the physicochemical properties of the waste must dictate the containment and destruction methods. The presence of the C-F bond strictly categorizes this compound as halogenated organic waste [2].

ParameterSpecification / ClassificationOperational Implication
Chemical Name 1-(3-Fluoro-4-pyridinyl)-piperazineContains basic amine centers; can form salts.
CAS Number 1260227-78-8Identifier for waste profiling.
Chemical Class Fluorinated N-heterocycleMust be segregated from non-halogenated waste.
Primary Hazard Irritant (Skin, Eyes, Respiratory)Requires appropriate PPE (nitrile gloves, goggles) during handling and transfer.
Combustion Byproducts

,

,

,

Critical: Requires high-temperature incineration with alkaline flue-gas scrubbing to neutralize hydrofluoric acid.

Operational Safety & Handling Protocol

Before disposal can occur, any residual chemical, contaminated solvent, or reaction byproduct containing 1-(3-Fluoro-4-pyridinyl)-piperazine must be handled under strict engineering controls.

Causality of Controls (The "Why")

Because piperazine derivatives are mild bases, they readily absorb moisture and can react exothermically with strong acids. Furthermore, the fluorinated pyridine ring makes the dust or aerosolized liquid highly irritating to mucous membranes. Therefore, all transfers to waste receptacles must occur within a certified chemical fume hood to prevent inhalation exposure [3].

Step-by-Step Disposal Methodology

Do not flush this compound down the sink or dispose of it in standard solid waste. The following protocol guarantees self-validating environmental compliance.

Step 1: Waste Segregation

  • Action: Identify the waste stream as "Halogenated Organic Waste."

  • Reasoning: Mixing halogenated compounds (containing fluorine) with non-halogenated solvents drastically increases disposal costs and presents a severe environmental hazard if sent to a standard incinerator not equipped for halogen processing.

Step 2: Container Selection and Preparation

  • Action: Utilize a High-Density Polyethylene (HDPE) or glass waste carboy. Ensure the container is compatible with any solvents mixed with the piperazine derivative (e.g., if dissolved in DCM or Methanol).

  • Reasoning: HDPE provides excellent chemical resistance to basic amines and organic solvents, preventing container degradation and secondary spills.

Step 3: Quenching and Transfer

  • Action: If the compound is part of an active reaction mixture, ensure the reaction is fully quenched (e.g., using a mild aqueous buffer) and phase-separated before transferring the organic layer to the waste container. Use a dedicated funnel to prevent spillage.

  • Reasoning: Transferring unquenched, reactive intermediates into a sealed waste container can lead to gas evolution (pressurization) and subsequent container rupture.

Step 4: Labeling and Documentation

  • Action: Apply a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Halogenated Organic Waste - Contains Fluorinated Pyridinyl-Piperazine."

  • Reasoning: Accurate documentation is legally required by the EPA (under RCRA guidelines) or local equivalent to ensure the downstream waste contractor applies the correct destruction protocol [2].

Step 5: Final Destruction (High-Temperature Incineration)

  • Action: Transfer the sealed, labeled container to a licensed hazardous waste management facility.

  • Reasoning: The only environmentally sound method for destroying 1-(3-Fluoro-4-pyridinyl)-piperazine is high-temperature incineration (>1100°C). At these temperatures, the C-F bonds are broken, generating Hydrofluoric Acid (

    
    ) and Nitrogen Oxides (
    
    
    
    ). The facility must utilize an alkaline scrubber (e.g., calcium hydroxide) in the exhaust flue to neutralize the
    
    
    into benign calcium fluoride (
    
    
    ) before atmospheric release [3].

Waste Management Workflow Visualization

The following diagram maps the logical flow of the disposal process, highlighting the critical transition from laboratory handling to environmental neutralization.

DisposalWorkflow Start Waste Generation: 1-(3-Fluoro-4-pyridinyl)-piperazine Segregate Segregation: Halogenated Organic Waste Start->Segregate Identify C-F Bond Package Packaging: HDPE / Glass Container Segregate->Package Fume Hood Transfer Label Labeling & Profiling: Halogenated / Irritant Package->Label RCRA Compliance Store Storage: Ventilated Accumulation Area Label->Store Secondary Containment Dispose Final Destruction: High-Temp Incineration with Flue Gas Scrubbing Store->Dispose Licensed Contractor Safe Environmental Safety: HF neutralized to CaF2 Dispose->Safe Alkaline Scrubbing

Workflow for the safe segregation and destruction of fluorinated piperazine derivatives.

References

  • Chemsrc. (2025). 1-(3-Fluoro-4-pyridinyl)-piperazine | CAS#:1260227-78-8. Retrieved from[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management System. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from[Link]

Comprehensive Safety and Handling Guide for 1-(3-Fluoro-4-pyridinyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and handling procedures for 1-(3-Fluoro-4-pyridinyl)-piperazine. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this guide is constructed based on the known hazards of structurally analogous piperazine derivatives. It is imperative to treat this compound with, at a minimum, the same precautions as these related substances. This guide is intended for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety.

Hazard Identification and Risk Assessment

Based on data from similar fluorinated pyridinyl and phenyl piperazine compounds, 1-(3-Fluoro-4-pyridinyl)-piperazine should be presumed to possess the following hazards:

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[1][2][3][4]

  • Serious Eye Damage/Irritation: Poses a high risk of causing serious eye irritation or permanent damage.[1][2][3][4]

  • Acute Oral Toxicity: Harmful if swallowed.[2][3]

  • Respiratory Tract Irritation: May cause irritation to the respiratory system upon inhalation of dust or aerosols.[1][2]

Many piperazine derivatives are also known to have stimulant effects on the dopaminergic, noradrenergic, and serotoninergic systems in the brain, and some have been associated with cardiotoxicity and neurotoxicity.[5][6]

Hazard Summary Table
Hazard StatementClassificationPrimary Routes of Exposure
Causes skin irritation/burnsSkin Corrosion/Irritation, Category 1B/2Dermal
Causes serious eye damageEye Damage/Irritation, Category 1/2AOcular
Harmful if swallowedAcute Toxicity, Oral, Category 4Ingestion
May cause respiratory irritationSTOT - Single Exposure, Category 3Inhalation

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks associated with handling 1-(3-Fluoro-4-pyridinyl)-piperazine. The required level of PPE is dictated by the specific laboratory operation being performed.

PPE Specification Table
ActivityRequired PPERationale
Weighing and Aliquoting (Solid Form) - Nitrile or Neoprene Gloves (double-gloved)- Laboratory Coat- Safety Goggles with Side Shields- N95 RespiratorTo prevent inhalation of fine particles and to protect skin and eyes from accidental contact.[7]
Solution Preparation and Handling - Nitrile or Neoprene Gloves- Laboratory Coat- Chemical Splash Goggles- Face Shield (when splash potential is high)To protect against splashes of the chemical in solution, which can cause severe skin and eye irritation.[1][7][8]
General Experimental Procedures - Nitrile or Neoprene Gloves- Laboratory Coat- Chemical Splash GogglesTo provide a baseline of protection during routine experimental work.[7]
Waste Disposal - Heavy-duty Nitrile or Butyl Rubber Gloves- Chemical Resistant Apron or Gown- Chemical Splash Goggles- Face ShieldTo offer enhanced protection when handling larger volumes of chemical waste.[7]

Operational and Handling Workflow

Adherence to a strict, step-by-step protocol is crucial for the safe handling of this compound from receipt to disposal.

Experimental Workflow Diagram

Safe Handling Workflow for 1-(3-Fluoro-4-pyridinyl)-piperazine cluster_pre Preparation cluster_exec Execution cluster_post Post-Procedure Receiving & Storage Receiving & Storage Engineering Controls Engineering Controls Work within a certified chemical fume hood. Ensure eyewash and safety shower are accessible. Receiving & Storage->Engineering Controls PPE Donning PPE Donning Don appropriate PPE as per the activity. Engineering Controls->PPE Donning Weighing & Aliquoting Weighing & Aliquoting Handle solids carefully to avoid dust generation. PPE Donning->Weighing & Aliquoting Solution Preparation Solution Preparation Prepare solutions in the fume hood. Weighing & Aliquoting->Solution Preparation Experimental Use Experimental Use Conduct all manipulations within the fume hood. Solution Preparation->Experimental Use Decontamination Decontamination Decontaminate all surfaces and equipment. Experimental Use->Decontamination Waste Disposal Waste Disposal Dispose of waste in a designated, labeled container. Decontamination->Waste Disposal PPE Doffing PPE Doffing Remove PPE carefully to avoid self-contamination. Waste Disposal->PPE Doffing

Caption: Step-by-step workflow for safe handling.

Step-by-Step Handling Protocol
  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Log the compound into the chemical inventory system.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][9] Keep the container tightly sealed.[1][8][9]

  • Preparation and Use:

    • All handling of solid 1-(3-Fluoro-4-pyridinyl)-piperazine must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

    • Ensure that an eyewash station and safety shower are readily accessible.[1][8][10]

    • Before handling, don the correct PPE as outlined in the PPE Specification Table.

  • Handling:

    • Avoid all personal contact, including the inhalation of dust or aerosols.[8][11][12]

    • When not in use, keep containers securely sealed.[11][12]

    • Do not eat, drink, or smoke in the handling area.[1][8][11]

    • Wash hands thoroughly with soap and water after handling.[1][8][11]

Emergency Procedures and Disposal Plan

Emergency Response Protocol
Exposure ScenarioImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical attention if irritation develops or persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][13]
Ingestion Do NOT induce vomiting.[1][8][13] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[8] Never give anything by mouth to an unconscious person.[1][2][8] Seek immediate medical attention.
Spill Evacuate the area and prevent entry of unnecessary personnel.[1] For small spills, absorb with an inert dry material and place in an appropriate waste disposal container.[1] For large spills, dike the area to contain the spill and contact environmental health and safety for assistance with cleanup.[1]
Disposal Plan
  • Chemical Waste: Dispose of 1-(3-Fluoro-4-pyridinyl)-piperazine and any solutions containing it as hazardous chemical waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[2] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][2]

  • Contaminated Materials: All disposable PPE, spill cleanup materials, and any other items contaminated with this chemical must be disposed of as hazardous waste.[8] Place these materials in a sealed, labeled container for disposal.

Conclusion

The safe handling of 1-(3-Fluoro-4-pyridinyl)-piperazine is predicated on a thorough understanding of the potential hazards associated with its structural class and the diligent application of the PPE, handling, and emergency protocols outlined in this guide. By treating this compound with the appropriate level of caution, researchers can mitigate risks and maintain a safe laboratory environment.

References

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Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(3-Fluoro-4-pyridinyl)-piperazine

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